molecular formula C7H14O2 B1428457 (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol CAS No. 36326-34-8

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Cat. No.: B1428457
CAS No.: 36326-34-8
M. Wt: 130.18 g/mol
InChI Key: UUEPGNZTCLQDEJ-LURJTMIESA-N
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Description

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-5,5-dimethyloxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPGNZTCLQDEJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol: A Technical Guide to a Privileged Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 36326-34-8) represents a specialized class of chiral cyclic ethers utilized as high-value building blocks in pharmaceutical and agrochemical discovery. Unlike the simple tetrahydrofurfuryl alcohol, the introduction of the gem-dimethyl group at the C5 position imparts unique conformational rigidity and lipophilicity, influencing the pharmacokinetic profiles of downstream APIs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity patterns, designed for researchers requiring high-purity chiral intermediates.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a tetrahydrofuran (THF) core with a primary hydroxymethyl group at the C2 position (S-configuration) and a gem-dimethyl substitution at C5. The steric bulk of the dimethyl group exerts a Thorpe-Ingold effect , favoring ring closure during synthesis and altering the conformational landscape compared to unsubstituted THF derivatives.

Key Physicochemical Data
PropertyValueNotes
CAS Number 36326-34-8Specific to the (S)-enantiomer
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Clear, colorless liquidViscous
Boiling Point ~177–180 °CExtrapolated from homologs; high boiling due to H-bonding
Density 0.98 – 1.02 g/cm³Estimated at 20 °C
Flash Point > 80 °CClass IIIA Combustible Liquid
Solubility Polar organic solvents (DCM, MeOH, THF)Miscible; limited water solubility compared to THF-methanol due to lipophilic methyls
Chirality (S)-EnantiomerPrecursor to (S)-configured drugs

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound typically follows one of two strategies: Asymmetric Cyclization (preferred for high enantiomeric excess) or Chiral Resolution .

Route A: Asymmetric Oxidative Cyclization (The "De Novo" Approach)

This route utilizes the cyclization of alkenols. The presence of the gem-dimethyl group facilitates the cyclization step via the Thorpe-Ingold effect, often increasing yields compared to linear analogs.

  • Precursor Selection: The synthesis begins with 5-methyl-4-hexen-1-ol or a related 1,5-diol derivative.

  • Asymmetric Induction:

    • Method: Sharpless Asymmetric Epoxidation (if starting from allylic alcohol precursors) followed by acid-catalyzed ring expansion.

    • Alternative: Kennedy oxidative cyclization using Re(VII) or Co(II) salen complexes to install the THF ring with trans- or cis-selectivity, followed by separation.

  • Refinement: For the specific (S)-configuration at C2, starting from the chiral pool (e.g., L-glutamic acid derivatives converted to lactones) is often the most reliable method to guarantee absolute stereochemistry.

Route B: Enzymatic Resolution (Industrial Scalability)

For large-scale preparation, resolving the racemic 5,5-dimethyltetrahydrofuran-2-methanol is cost-effective.

  • Enzyme: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. The mixture is then separated via distillation or column chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow Figure 1: Enzymatic Resolution Pathway for High-Purity Synthesis Precursor Racemic 5,5-Dimethyltetrahydrofuran-2-methanol Enzyme Lipase Resolution (CAL-B / Vinyl Acetate) Precursor->Enzyme Solvent: MTBE Mixture Reaction Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mixture Kinetic Resolution Separation Chromatography / Distillation Mixture->Separation Product Target: This compound Separation->Product Unreacted Alcohol Byproduct Byproduct: (R)-Acetate Separation->Byproduct Ester

Part 3: Reactivity Profile & Functionalization

The primary hydroxyl group at C2 is the focal point for chemical modification, while the ether ring remains stable under basic and mild acidic conditions.

Oxidation (Divergent Synthesis)
  • To Aldehyde: Swern oxidation or Dess-Martin Periodinane yields the (S)-5,5-dimethyltetrahydrofuran-2-carbaldehyde . This is a critical intermediate for Wittig olefinations to extend the carbon chain.

  • To Acid: Jones oxidation yields (S)-5,5-dimethyltetrahydrofuran-2-carboxylic acid , a chiral acid scaffold for amide coupling in peptidomimetics.

Activation & Substitution
  • Sulfonation: Reaction with TsCl or MsCl generates the tosylate/mesylate.

  • Nucleophilic Displacement: The activated sulfonate can be displaced by azides (NaN₃) to form amines, or by cyanides (NaCN) to extend the carbon skeleton.

  • Note on Sterics: The C5 gem-dimethyl group protects the ring oxygen from Lewis acid coordination on that side, directing coordination chemistry to the C2 side or the exocyclic oxygen.

Visualization: Reactivity Map

ReactivityMap Figure 2: Functionalization Pathways of the Chiral Scaffold Center This compound (Core Scaffold) Aldehyde Aldehyde (Wittig Precursor) Center->Aldehyde Swern Ox. Acid Carboxylic Acid (Peptidomimetics) Center->Acid Jones Ox. Tosylate Tosylate/Mesylate (Leaving Group) Center->Tosylate TsCl, Pyridine Amine Chiral Amine (via Azide) Tosylate->Amine 1. NaN3 2. Reduction

Part 4: Applications in Drug Discovery[5][10]

The this compound moiety is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: The gem-dimethyl group locks the THF ring into specific puckered conformations. When incorporated into a drug molecule, this reduces the entropic penalty of binding to a protein target.

  • Metabolic Stability: The methyl groups at C5 block the alpha-position from oxidative metabolism (P450 hydroxylation), potentially extending the half-life of the drug compared to unsubstituted THF analogs [1].

  • Chiral Pool Source: It serves as a starting material for the synthesis of complex marine polyketides and non-natural nucleoside analogs.

Part 5: Handling, Stability & Safety

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid.

  • Peroxide Formation: Like all tetrahydrofuran derivatives, this molecule can form explosive peroxides upon prolonged exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation or concentration. Store under nitrogen/argon.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen).

  • Container: Tightly sealed glass, preferably amber to prevent light-induced degradation.

References

  • BenchChem. (S)-(Tetrahydrofuran-2-yl)methanol Chemical Properties and Applications. Retrieved from .

  • MySkinRecipes. this compound Product Specifications. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydro-5-methylfuran-2-methanol (Analog). Retrieved from .

  • CymitQuimica. Safety Data Sheet: this compound.[2][3][4] Retrieved from .

  • ChemicalBook. this compound Suppliers and Data. Retrieved from .

Sources

A Comprehensive Technical Guide to the Solubility Profile of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry.[1][2] This technical guide provides an in-depth analysis of the solubility profile of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a chiral intermediate crucial in the synthesis of various APIs.[3] In the absence of extensive empirical solubility data in publicly available literature, this guide employs a robust theoretical framework—Hansen Solubility Parameters (HSP)—to predict its miscibility in a wide array of common solvents. This predictive analysis is complemented by detailed, field-proven experimental protocols for determining solubility, ensuring a comprehensive resource for researchers. The methodologies outlined herein are designed to be self-validating, providing a reliable pathway for practical application in the laboratory.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug is fundamentally linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] Consequently, a thorough understanding of a compound's solubility in various solvents is paramount during all stages of drug development. For a key chiral building block like this compound, this knowledge is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.[5]

  • Preclinical and Toxicological Studies: Ensuring accurate dosing and interpretation of results.

This guide will provide a detailed examination of the solubility characteristics of this compound, offering both predictive insights and practical experimental workflows.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name This compound
CAS Number 36326-34-8
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless liquid (Expected)
Purity ≥ 95.0%

Table 1: Physicochemical properties of this compound.

The structure of this compound, featuring a polar hydroxyl group and an ether linkage, suggests a propensity for hydrogen bonding and dipole-dipole interactions. These characteristics are key determinants of its solubility in various media.

Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach

In the absence of comprehensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[6] The principle of "like dissolves like" is quantified by comparing the HSP of the solute to that of potential solvents.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole moments.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is given by the equation: δ² = δD² + δP² + δH² [7]

Estimating the Hansen Solubility Parameters of this compound

Using the group contribution method, a well-established technique for estimating HSPs, we can approximate the parameters for our target molecule.[8] This involves dissecting the molecule into its constituent functional groups and summing their respective contributions.

Based on its structure (a tetrahydrofuran ring, two methyl groups, a methylene group, and a primary alcohol), the estimated HSP values for this compound are presented in Table 2.

ParameterEstimated Value (MPa½)
δD (Dispersion) 17.0
δP (Polar) 6.5
δH (Hydrogen Bonding) 10.0
δTotal 21.0

Table 2: Estimated Hansen Solubility Parameters for this compound.

Predicting Solubility in Common Solvents

The "likeness" between the solute and a solvent is determined by the Hansen distance (Ra), calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility. The following table provides the calculated Hansen distances for this compound in a range of common solvents, categorized by their polarity and hydrogen bonding capability.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra) Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.012.8Low
Toluene18.01.42.09.7Moderate
Cyclohexane16.80.00.212.1Low
Polar Aprotic Solvents
Acetone15.510.47.05.8High
Ethyl Acetate15.85.37.23.5High
Tetrahydrofuran (THF)16.85.78.02.2Very High
Acetonitrile15.318.06.112.2Low
Dimethyl Sulfoxide (DMSO)18.416.410.210.1Moderate
Polar Protic Solvents
Methanol14.712.322.314.2Low
Ethanol15.88.819.410.1Moderate
Isopropanol15.86.116.46.8High
Water15.516.042.334.2Very Low

Table 3: Predicted solubility of this compound in common solvents based on Hansen Distance (Ra).

This predictive analysis suggests that this compound will exhibit high solubility in polar aprotic solvents like THF and ethyl acetate, and moderate to high solubility in polar protic solvents such as isopropanol and ethanol. Its solubility is predicted to be low in non-polar solvents and very low in water.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, empirical determination remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[9][10]

The Shake-Flask Method: Rationale and Causality

This method is predicated on achieving equilibrium between the dissolved and undissolved solute in a chosen solvent at a constant temperature.[9] An excess of the compound is added to the solvent to ensure that saturation is reached.[10] The subsequent quantification of the solute concentration in the filtered supernatant provides the solubility value. The choice of a 24-hour equilibration time is a standard practice to ensure that equilibrium is reached for a wide range of compounds and solvents.[11]

Step-by-Step Experimental Workflow

Objective: To determine the saturation solubility of this compound in a selection of solvents.

Materials:

  • This compound (purity ≥ 95%)

  • Selected solvents (HPLC grade or higher)[12]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 μm)

  • HPLC system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.[11]

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a 0.22 μm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. Detection can be achieved using a refractive index (RI) detector due to the lack of a strong UV chromophore in the molecule. The method must be validated for linearity, accuracy, and precision.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by a visual representation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature for 24h prep2->equil1 samp1 Settle solids equil1->samp1 samp2 Filter supernatant (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze by HPLC samp3->samp4 samp5 Calculate solubility samp4->samp5

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the prospective use of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a novel chiral auxiliary in asymmetric synthesis. While direct literature applications of this specific auxiliary are not yet established, its structural features—a chiral, sterically defined, and recoverable alcohol derived from the chiral pool—make it a promising candidate for inducing stereoselectivity. Drawing upon the well-established principles of auxiliary-mediated asymmetric reactions, this guide presents detailed, field-proven protocols for the attachment of the auxiliary to a prochiral substrate, its application in a diastereoselective aldol reaction, and its subsequent cleavage. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in adapting these concepts to their specific synthetic challenges.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2] The auxiliary introduces a chiral environment, leading to a diastereomeric transition state that favors the formation of one stereoisomer over the other. Following the reaction, the auxiliary is removed and can, in principle, be recovered for reuse.[2]

The ideal chiral auxiliary should:

  • Be readily available in high enantiomeric purity.

  • Be easily attached to the substrate.

  • Effectively control the stereochemistry of the desired reaction.

  • Be readily cleaved from the product without racemization.

  • Be recoverable in high yield.

This compound, a commercially available chiral alcohol, possesses structural motifs that suggest its potential as a chiral auxiliary. The tetrahydrofuran ring provides a rigid scaffold, and the gem-dimethyl group and the hydroxymethyl group at the stereocenter offer distinct steric environments that could effectively bias the approach of reagents.

Proposed Application: Asymmetric Aldol Reaction

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter.[3] When a chiral auxiliary is employed, the reaction can be directed to produce a specific stereoisomer of the β-hydroxy carbonyl product. This section outlines a hypothetical, yet mechanistically sound, protocol for the use of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Principle and Rationale

The proposed strategy involves the esterification of this compound with a carboxylic acid (e.g., propanoic acid) to form a chiral ester. This ester can then be converted to its corresponding enolate, which will react with an aldehyde. The chiral auxiliary is expected to shield one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face, thus controlling the stereochemistry of the newly formed hydroxyl and methyl groups. The stereochemical outcome can often be predicted using established models such as the Zimmerman-Traxler model for aldol reactions.[4]

Experimental Workflows

The overall workflow for the proposed application is depicted below:

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage of Chiral Auxiliary Auxiliary This compound Ester Chiral Ester Intermediate Auxiliary->Ester DMAP, Et3N, CH2Cl2 Acid Propionyl Chloride Acid->Ester Enolate Lithium Enolate Ester->Enolate LDA, THF, -78 °C Adduct Aldol Adduct Enolate->Adduct Aldehyde Isobutyraldehyde Aldehyde->Adduct Product Enantiomerically Enriched β-Hydroxy Acid Adduct->Product LiOH, H2O/THF RecoveredAux Recovered Auxiliary Adduct->RecoveredAux LiOH, H2O/THF

Figure 1: Proposed workflow for the asymmetric aldol reaction.

Detailed Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the synthesis of the chiral ester from this compound and propionyl chloride.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add DMAP (0.1 eq).

  • Slowly add propionyl chloride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral ester.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the formation of the lithium enolate and its subsequent reaction with an aldehyde.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Isobutyraldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of the chiral ester (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to form the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the ester to yield the chiral β-hydroxy acid and recover the auxiliary.[5]

Materials:

  • Aldol adduct from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with a suitable organic solvent after basification.

  • Wash the combined organic layers containing the β-hydroxy acid with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table provides a template for recording and comparing results from the proposed asymmetric aldol reaction.

EntryAldehydeBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)
1IsobutyraldehydeLDATHF-78e.g., 85e.g., 95:5
2BenzaldehydeLHMDSToluene-78
3AcetaldehydeKHMDSTHF-78

d.r. = diastereomeric ratio, determined by 1H NMR spectroscopy of the crude reaction mixture.

Mechanistic Rationale and Stereochemical Prediction

The stereochemical outcome of the aldol reaction is rationalized by the formation of a Zimmerman-Traxler-like six-membered ring transition state.[4] The lithium enolate is expected to adopt a conformation where the bulky 5,5-dimethyltetrahydrofuran moiety effectively blocks one face of the enolate. The aldehyde will then approach from the less sterically hindered face, leading to the observed diastereoselectivity.

Figure 2: A simplified representation of the Zimmerman-Traxler transition state model. The bulky auxiliary is expected to direct the approach of the aldehyde.

Conclusion

While the application of this compound as a chiral auxiliary is not yet reported in the literature, its structural characteristics make it a viable candidate for inducing stereoselectivity in asymmetric reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore its potential. By systematically evaluating its performance in key transformations such as the aldol reaction, the scientific community can expand the toolkit of chiral auxiliaries available for the synthesis of complex, enantiomerically pure molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric Aldol Part IV Chiral enolate and Achiral aldehyde. YouTube. [Link]

  • Zimmerman-Traxler model. Wikipedia. [Link]

Sources

Application of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Tetrahydrofurans in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrahydrofuran (THF) moiety stands out as a privileged structural motif, frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets. When this scaffold is substituted to create stereogenic centers, the precise control of three-dimensional geometry becomes paramount for therapeutic efficacy. (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a chiral building block of significant interest, serving as a versatile precursor for the synthesis of complex pharmaceutical intermediates where stereochemistry is a critical determinant of biological activity.[2] This application note provides a detailed exploration of its use, focusing on the synthesis of nucleoside analogs, a class of compounds renowned for their antiviral and anticancer properties.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 36326-34-8[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Appearance Colorless oil
Purity ≥95%
Storage 2-8°C, sealed, dry[2]

Application in the Synthesis of L-Ribofuranose Analogs: A Gateway to Novel Nucleosides

This compound serves as a valuable surrogate for L-ribofuranose in the synthesis of nucleoside analogs. The gem-dimethyl group at the 5-position can enhance the metabolic stability of the resulting nucleoside by sterically hindering enzymatic degradation at the 4'-position. The (S)-stereochemistry at the 2-position dictates the crucial stereochemical configuration of the final nucleoside analog, which is often essential for its interaction with viral polymerases or other target enzymes.

The general synthetic strategy involves a two-step sequence:

  • Activation of the Primary Alcohol: The primary hydroxyl group of this compound is converted into a good leaving group to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Substitution with a Nucleobase: The activated intermediate is then reacted with a heterocyclic nucleobase to form the desired C-N glycosidic bond analog.

This application note will detail two robust protocols for achieving this transformation: a classical two-step approach involving tosylation followed by substitution, and a more direct one-pot Mitsunobu coupling.

Protocol 1: Two-Step Synthesis via Tosylation and Nucleophilic Substitution

This method provides a reliable and scalable route to the desired nucleoside analog. The initial tosylation activates the primary alcohol, making it susceptible to displacement by the nucleobase in the second step.

Workflow Diagram

Two-Step Synthesis Workflow Protocol 1: Tosylation and Nucleophilic Substitution cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Final Conversion (Optional) start This compound tosylation Tosylation (TsCl, Pyridine, DCM) start->tosylation intermediate (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl tosylate tosylation->intermediate substitution SN2 Substitution intermediate->substitution nucleobase 6-Chloropurine (NaH, DMF) nucleobase->substitution final_product Target Nucleoside Analog substitution->final_product amination Amination (NH3, MeOH) final_product->amination adenine_analog Adenine Analog amination->adenine_analog

Caption: Workflow for the two-step synthesis of a purine nucleoside analog.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl tosylate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

  • Reaction Setup: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Add pyridine (1.5 eq.) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) over 15 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be used in the next step without further purification.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive tosyl chloride.

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Temperature Control: Maintaining a low temperature during the addition of TsCl minimizes potential side reactions.

  • Aqueous Work-up: The series of aqueous washes removes excess pyridine, pyridinium hydrochloride, and unreacted tosyl chloride.

Step 2: Synthesis of (S)-9-(5,5-Dimethyltetrahydrofuran-2-ylmethyl)-6-chloro-9H-purine

  • Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Nucleobase Deprotonation: Add 6-chloropurine (1.1 eq.) portion-wise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the purine.

  • Coupling Reaction: Cool the purine salt suspension to 0°C and add a solution of the crude (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl tosylate (1.0 eq.) in anhydrous DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C, stirring overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of methanol, followed by water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target nucleoside analog.

Causality and Experimental Choices:

  • Strong Base: NaH is a strong, non-nucleophilic base used to deprotonate the purine, making it a potent nucleophile for the subsequent Sₙ2 reaction.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the purine salt and promotes the Sₙ2 mechanism.

  • Sₙ2 Mechanism: The reaction proceeds via a classical Sₙ2 mechanism, where the purine anion attacks the carbon bearing the tosylate leaving group. This results in an inversion of configuration if the reaction were at a chiral center, but here it proceeds at a primary carbon. The stereochemistry of the final product is dictated by the starting chiral alcohol.

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a more convergent approach, allowing for the direct coupling of the alcohol and the nucleobase in a single step with inversion of configuration at the reacting center.

Workflow Diagram

Mitsunobu Reaction Workflow Protocol 2: Mitsunobu Coupling reagents This compound + 6-Chloropurine + PPh3 reaction_vessel Reaction in Anhydrous THF reagents->reaction_vessel diad_addition Add DIAD at 0°C reaction_vessel->diad_addition stir Stir at Room Temperature diad_addition->stir workup Aqueous Work-up & Purification stir->workup product Target Nucleoside Analog (with inversion of stereochemistry if applicable) workup->product

Caption: One-pot synthesis of a purine nucleoside analog via the Mitsunobu reaction.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq.), 6-chloropurine (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0°C under a nitrogen atmosphere.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired nucleoside analog.

Causality and Experimental Choices:

  • Redox System: The combination of PPh₃ and DIAD forms the basis of the Mitsunobu reaction. PPh₃ is oxidized to triphenylphosphine oxide, while DIAD is reduced.

  • Activation of Alcohol: The alcohol reacts with the PPh₃/DIAD adduct to form an alkoxyphosphonium salt, which is an excellent leaving group.

  • Sₙ2 Displacement: The deprotonated purine then displaces the activated alcohol via an Sₙ2 mechanism. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, though in this case, the reaction occurs at a primary, achiral carbon. The stereocenter on the THF ring remains unaffected.

  • pKa of Nucleophile: The Mitsunobu reaction is most effective with nucleophiles having a pKa ≤ 15. Purines like 6-chloropurine are sufficiently acidic for this reaction.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of pharmaceutical intermediates, particularly nucleoside analogs. The protocols detailed in this application note provide robust and reproducible methods for its incorporation into target molecules. The choice between a two-step activation/substitution sequence and a one-pot Mitsunobu reaction will depend on factors such as scale, substrate compatibility, and desired process flow. A thorough understanding of the underlying reaction mechanisms is key to optimizing reaction conditions and achieving high yields of the desired stereochemically pure products.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]

  • Chemistry LibreTexts. The SN2 Reaction. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • HETEROCYCLES, Vol. 38, No. 7, 1993. THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS'. Available from: [Link]

Sources

Application Notes & Protocols: (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, and the ability to control it is a cornerstone of medicinal chemistry. (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol emerges as a highly valuable chiral building block for this purpose.[1][2] Its defined stereocenter, coupled with a conformationally rigid tetrahydrofuran (THF) scaffold, provides a reliable platform for introducing chirality into target molecules.[1][2][3] This guide delineates the physicochemical properties, strategic applications, and detailed experimental protocols for leveraging this building block in asymmetric synthesis.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 36326-34-8 [1][2][4][5][6]
Molecular Formula C₇H₁₄O₂ [1][2][4]
Molecular Weight 130.18 g/mol [1][2][4]
Purity Typically ≥95% [1][5]
Appearance Colorless to pale yellow liquid (predicted)

| Storage | 2-8°C, under inert atmosphere, sealed, dry |[1][2][6] |

Spectroscopic Characterization (Predicted) While extensive experimental data is not widely published, the following spectroscopic characteristics can be predicted based on the molecular structure and analysis of similar compounds.[7] This data is crucial for reaction monitoring and product confirmation.

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR (400 MHz, CDCl₃) ~4.10 (m, 1H) H-2 (methine proton on THF ring)
~3.65 (dd, J ≈ 11.5, 3.5 Hz, 1H) -CH ₂OH (diastereotopic proton a)
~3.50 (dd, J ≈ 11.5, 5.0 Hz, 1H) -CH ₂OH (diastereotopic proton b)
~2.00 - 1.70 (m, 4H) H-3 and H-4 (methylene protons on THF ring)
~2.50 (br s, 1H) -OH
1.25 (s, 3H) C5-CH ₃ (gem-dimethyl)
1.20 (s, 3H) C5-CH ₃ (gem-dimethyl)
¹³C NMR (100 MHz, CDCl₃) ~84.0 C-5 (quaternary carbon)
~78.0 C-2 (methine carbon)
~65.0 -C H₂OH (methylene carbon)
~35.0 C-4 (methylene carbon)
~29.0 C-3 (methylene carbon)
~27.0 C5-C H₃ (gem-dimethyl)
~25.0 C5-C H₃ (gem-dimethyl)
IR (neat) 3600-3200 cm⁻¹ (broad) O-H stretch (alcohol)
2960, 2870 cm⁻¹ (strong) C-H stretch (aliphatic)
1050 cm⁻¹ (strong) C-O stretch (primary alcohol & ether)
Mass Spec. (EI) 130 ([M]⁺, low abundance) Molecular Ion
115 ([M-CH₃]⁺) Loss of a methyl group

| | 99 ([M-CH₂OH]⁺) | Loss of hydroxymethyl group |

The Strategic Advantage: Why This Building Block Excels

The utility of this compound is not just in its chirality, but in the stability and predictability it offers.

  • Conformational Rigidity: The gem-dimethyl group at the C-5 position acts as a conformational lock. This minimizes the ring puckering common in simple THF rings, presenting a more defined three-dimensional structure. This rigidity translates to higher facial selectivity in reactions involving the chiral center or its adjacent functional groups.

  • Stereochemical Stability: The quaternary C-5 carbon prevents epimerization or rearrangement pathways at the adjacent stereocenter (C-2) under a wide range of reaction conditions. This ensures the stereochemical integrity is transferred faithfully from the building block to the final product.

  • Versatile Handle: The primary alcohol is a versatile functional group, readily converted into ethers, esters, aldehydes, carboxylic acids, or leaving groups (e.g., tosylates), enabling a multitude of coupling strategies.

G cluster_logic Strategic Utility A (S)-5,5-Dimethyl- tetrahydrofuran- 2-yl)methanol B Defined (S) Stereocenter A->B C Conformational Rigidity (gem-Dimethyl Lock) A->C D Versatile Primary Alcohol Handle A->D E High Stereochemical Fidelity in Products B->E ensures C->E ensures D->E enables

Caption: Logical relationships defining the building block's value.

Core Applications & Experimental Protocols

The primary alcohol of this compound is the gateway to its synthetic applications. Below are three field-proven protocols demonstrating its utility.

Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

Causality & Rationale: This protocol is fundamental for creating a stable ether linkage, attaching the chiral THF moiety to an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that readily displaces a halide. Anhydrous conditions are critical as NaH reacts violently with water.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Solvent & Reagent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0°C in an ice bath.

  • Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension.

  • Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0°C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_mech Williamson Ether Synthesis Mechanism ROH R-OH RONa R-O⁻ Na⁺ ROH->RONa + NaH NaH NaH H2 H₂ (gas) ROR' R-O-R' RONa->ROR' + R'-X (Sₙ2) R'X R'-X NaX NaX label_note R = (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methyl R' = Alkyl Group X = Halide (I, Br, Cl)

Caption: Sₙ2 mechanism for O-alkylation.

Protocol 3.2: Esterification using Carbodiimide Coupling

Causality & Rationale: This method forms an ester bond with a carboxylic acid under mild conditions, making it suitable for sensitive substrates. N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that accelerates the reaction.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Protocol 3.3: Oxidation to the Chiral Aldehyde via Dess-Martin Periodinane (DMP)

Causality & Rationale: Accessing the chiral aldehyde expands the synthetic utility of the building block, enabling reactions like Wittig olefination, Grignard additions, and reductive amination. DMP is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is fast and typically proceeds at room temperature.

Detailed Step-by-Step Methodology:

  • Preparation: Add Dess-Martin periodinane (1.5 eq) to a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often used immediately in the next step without further purification.

G cluster_flow Synthetic Diversification Workflow Start (S)-(...)-methanol (Building Block) Ether Chiral Ether Start->Ether O-Alkylation Ester Chiral Ester Start->Ester Esterification Aldehyde Chiral Aldehyde Start->Aldehyde Oxidation (DMP) NextGen Advanced Intermediates (e.g., Amines, Alkenes) Aldehyde->NextGen Reductive Amination, Wittig, etc.

Caption: Workflow for diversifying the chiral building block.

Handling, Storage, and Safety

Proper handling is essential to maintain the integrity of the reagent and ensure user safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.[8][9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8][10]

  • Storage: Store the compound in a tightly sealed container at the recommended temperature of 2-8°C.[1][2][6][10] For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent degradation from air and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its unique structural features provide stereochemical stability and predictable reactivity. The protocols outlined in this guide serve as a practical foundation for its incorporation into synthetic routes targeting complex, enantiomerically pure molecules in the pharmaceutical and specialty chemical industries.[1][2]

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health (NIH). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. [Link]

  • ResearchGate. Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. [Link]

  • PubMed. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • International Journal of Renewable Energy Development. One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. [Link]

  • 001CHEMICAL. CAS No. 36326-34-8, this compound. [Link]

  • Georganics. [5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL]METHANOL Safety Data Sheet. [Link]

  • ChemistryViews. Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

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Application Note: A Practical Guide to the Etherification of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the efficient etherification of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2] We detail a robust protocol based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3] The guide delves into the underlying reaction mechanism, provides step-by-step experimental procedures, summarizes key reaction parameters, and offers troubleshooting and validation strategies. This document is intended for researchers, chemists, and process development professionals seeking a dependable and well-rationalized methodology for the synthesis of chiral ethers derived from this substrate.

Introduction

This compound is a critical chiral intermediate widely utilized in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is essential for the efficacy of the target molecules. The conversion of its primary alcohol functional group into an ether is a common synthetic strategy to modulate key molecular properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which are crucial in drug design.

Among the various etherification methods, the Williamson ether synthesis stands out for its reliability and broad applicability.[4] This Sɴ2 reaction involves the deprotonation of an alcohol by a strong base to form a potent nucleophile, the alkoxide, which subsequently displaces a halide from an alkyl electrophile to forge the C-O-C ether bond.[3][5] This application note presents a detailed protocol for this transformation, emphasizing the causality behind experimental choices to ensure high yield, purity, and retention of stereochemical integrity.

Mechanistic Rationale: The Williamson Ether Synthesis

The success of the Williamson ether synthesis hinges on a two-step process that transforms a weakly nucleophilic alcohol into a highly reactive alkoxide, followed by a nucleophilic substitution.

Step 1: Deprotonation. The reaction is initiated by treating the alcohol, this compound, with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this step.[5][6] As a powerful base, NaH irreversibly deprotonates the alcohol to generate the corresponding sodium alkoxide.[7] This acid-base reaction is visually confirmed by the evolution of hydrogen gas (H₂), which bubbles out of the solution, driving the equilibrium towards the product.[5]

Step 2: Nucleophilic Substitution (Sɴ2). The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide.[8] This step proceeds via a classic Sɴ2 mechanism, involving a backside attack that results in the displacement of the halide leaving group and the formation of the desired ether.[3][5] To ensure the success of this step and avoid competing side reactions, the choice of alkyl halide is critical. Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are strongly preferred as they are highly susceptible to Sɴ2 attack and less prone to the E2 elimination pathway that can dominate with secondary and tertiary halides.[5]

The overall reaction scheme is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction alc R-CH₂-OH (this compound) alkoxide R-CH₂-O⁻Na⁺ (Sodium Alkoxide) alc->alkoxide Deprotonation base NaH (Sodium Hydride) base->alkoxide h2 H₂ (gas) alkoxide_sn2 R-CH₂-O⁻Na⁺ alkyl_halide R'-X (Alkyl Halide) ether R-CH₂-O-R' (Product Ether) alkyl_halide->ether salt NaX (Salt Byproduct) alkoxide_sn2->ether SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the etherification of this compound. A methylation reaction using methyl iodide is provided as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Suggested Purity
This compound36326-34-8130.18>98%
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.0060%
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%, <50 ppm H₂O
Methyl Iodide (CH₃I)74-88-4141.94>99.5%
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Diethyl Ether60-29-774.12ACS Grade
Hexanes110-54-386.18ACS Grade
Ethyl Acetate141-78-688.11ACS Grade
Equipment
  • Round-bottom flask (three-neck)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Bubbler

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for Williamson ether synthesis.

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet connected to a bubbler.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive flow of nitrogen, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M concentration) via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the cooled solution in small portions. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, and the mixture may appear cloudy.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is dependent on the alkylating agent).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ether.

Reaction Parameters and Scope

The described protocol is versatile and can be adapted for the synthesis of various ethers. The choice of alkylating agent and reaction time are key variables.

Alkylating Agent (R'-X)Electrophile TypeTypical Reaction TimeExpected Yield
Methyl IodideMethyl2-4 hours>90%
Ethyl BromidePrimary6-12 hours85-95%
Benzyl BromideBenzylic2-6 hours>90%
Allyl BromideAllylic2-6 hours80-90%

Characterization and Quality Control

  • Structural Verification: The identity and purity of the final product should be confirmed using standard spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the presence of the new alkyl group and the shift of the methylene protons adjacent to the ether oxygen.

    • FT-IR: Disappearance of the broad O-H stretch from the starting alcohol (around 3300-3400 cm⁻¹) and the appearance of a strong C-O stretch (around 1100 cm⁻¹) are indicative of ether formation.

    • Mass Spectrometry: Will confirm the molecular weight of the desired product.

  • Stereochemical Integrity: Given the chiral nature of the starting material, it is crucial to verify that no racemization has occurred.

    • Chiral HPLC/SFC: Analysis on a suitable chiral stationary phase can be used to determine the enantiomeric excess (ee) of the product, ensuring the stereocenter remains intact.[]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Incomplete deprotonation (wet solvent/reagents).2. Inactive NaH.3. Unreactive alkyl halide.1. Use freshly dried solvent and high-purity starting material.2. Use a fresh bottle of NaH.3. Use a more reactive halide (I > Br > Cl).
Recovery of Starting Material 1. Insufficient amount of NaH or alkyl halide.2. Short reaction time.1. Use a slight excess of NaH (1.2-1.5 eq) and alkyl halide (1.1-1.3 eq).2. Increase reaction time and monitor by TLC.
Formation of Alkene Byproduct E2 elimination is competing with Sɴ2. This is common with secondary or hindered primary alkyl halides.Use a primary, unhindered alkyl halide.[5] Consider using an alkyl sulfonate (e.g., tosylate) as the electrophile.
Difficult Purification Mineral oil from NaH dispersion co-elutes with the product.Before work-up, add pentane or hexanes to the reaction mixture, stir, and decant the solvent to wash away the mineral oil from the sodium alkoxide salt. Repeat 2-3 times.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. It is pyrophoric in air, especially when finely divided. Handle only under an inert atmosphere (nitrogen or argon).[6] All glassware must be thoroughly dried.

  • Alkyl Halides: Many alkyl halides (e.g., methyl iodide, benzyl bromide) are toxic, volatile, and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use.

Conclusion

This application note details a reliable and scalable protocol for the etherification of this compound using the Williamson ether synthesis. By carefully selecting a strong base, a suitable polar aprotic solvent, and a reactive primary alkyl halide, a wide range of chiral ethers can be synthesized in high yield while preserving the critical stereochemical integrity of the starting material. The provided guidelines for reaction setup, execution, and troubleshooting serve as a robust foundation for researchers in pharmaceutical and chemical development.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound Product Description. [Link]

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

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  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • Fiveable. Sodium Hydride - Organic Chemistry Key Term. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. [Link]

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Application Note & Protocol Guide: Esterification Reactions Involving (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Tetrahydrofuran Scaffolds

(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol is a pivotal chiral building block in contemporary organic and medicinal chemistry.[1][2] Its distinct molecular architecture, featuring a stereodefined tetrahydrofuran ring and a primary alcohol, makes it a valuable intermediate in the synthesis of complex molecules, especially active pharmaceutical ingredients (APIs) where specific stereochemistry is paramount for therapeutic efficacy.[1][2] The ester derivatives of this alcohol are of particular interest as the introduction of varied ester functionalities can significantly modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary esterification strategies for this alcohol, emphasizing mechanistic understanding, practical protocols, and the principles of experimental validation for researchers in drug discovery and process development.

Part 1: Mechanistic Foundations of Esterification

A thorough understanding of the reaction mechanisms is critical for selecting the appropriate esterification method, optimizing reaction conditions, and troubleshooting potential issues.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a robust, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[4][5][6]

Mechanism:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][7]

  • Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.[3][7]

  • Deprotonation: A base (often the alcohol reactant or the conjugate base of the acid catalyst) removes the final proton to yield the ester product and regenerate the acid catalyst.[7]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products RCOOH Carboxylic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H+ Alcohol (S)-Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Alcohol Water_Formation Water as Leaving Group Tetrahedral_Intermediate->Water_Formation Proton Transfer Protonated_Ester Protonated Ester Water_Formation->Protonated_Ester - H₂O Water H₂O Water_Formation->Water Ester Ester Protonated_Ester->Ester - H+

Caption: Fischer-Speier Esterification Pathway.

Acylation with Acid Chlorides: A High-Reactivity Alternative

For more sensitive substrates or when milder conditions are necessary, acylation with highly reactive acid chlorides is a superior method. This reaction is typically fast and irreversible.

Mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the oxygen of this compound attacks the electrophilic carbonyl carbon of the acid chloride.[8][9][10]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination of Chloride: The carbon-oxygen double bond reforms with the expulsion of a chloride ion, an excellent leaving group.[8][9]

  • Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Acylation_Workflow Start Dissolve Alcohol & Base in Aprotic Solvent Cool Cool to 0°C Start->Cool Add Dropwise Addition of Acid Chloride Cool->Add React Stir and Warm to Room Temperature Add->React Workup Aqueous Workup (Acid/Base Washes) React->Workup Purify Purification (e.g., Chromatography) Workup->Purify

Caption: General Workflow for Acylation.

Steglich Esterification: Mild and Versatile

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation under neutral and mild conditions.[11][12] This method is particularly advantageous for acid-sensitive or sterically hindered substrates.[11][13]

Mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[13]

  • Catalyst Intervention: DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing side reactions.[11]

  • Nucleophilic Attack by Alcohol: this compound attacks the activated acyl group.

  • Product Formation: The desired ester is formed along with dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.

Part 2: Field-Proven Experimental Protocols

These protocols provide a robust starting point for the synthesis of esters from this compound.

Protocol 1: Fischer-Speier Esterification

Objective: Synthesis of an ester via acid-catalyzed reaction with a carboxylic acid.

Materials:

  • This compound (1.0 eq.)

  • Carboxylic Acid (1.1 - 1.5 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) (2-5 mol%)

  • Toluene or Hexane (as solvent for azeotropic water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

  • Charge a round-bottom flask with this compound, the carboxylic acid, and toluene.

  • Equip the flask with a Dean-Stark trap and reflux condenser.

  • With stirring, carefully add the catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and collect the water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.

  • Cool the reaction to room temperature and carefully quench with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Protocol 2: Acylation using an Acid Chloride

Objective: Rapid and high-yielding ester synthesis under mild conditions.

Materials:

  • This compound (1.0 eq.)

  • Acid Chloride (1.05 - 1.2 eq.)

  • Pyridine or Triethylamine (1.5 - 2.0 eq.)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and pyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary (Illustrative):

ParameterFischer EsterificationAcylation (Acid Chloride)Steglich Esterification
Temperature Reflux (e.g., Toluene ~111°C)0°C to Room TemperatureRoom Temperature
Reaction Time 4 - 24 hours1 - 4 hours2 - 12 hours
Catalyst/Reagent H₂SO₄ (catalytic)Pyridine/Et₃N (stoichiometric)DCC/DMAP
Byproducts WaterPyridinium/Triethylammonium SaltDicyclohexylurea (DCU)
Typical Yields 60 - 85%>90%75 - 95%

Part 3: Ensuring Trustworthiness through Self-Validating Protocols

The reliability of these protocols is grounded in a system of checks and balances designed to validate the experimental outcome.

  • Chromatographic Monitoring: TLC is an indispensable tool for real-time tracking of the reaction's progress. It allows the researcher to determine the optimal reaction time, preventing the formation of degradation products from excessive heating and ensuring the complete consumption of starting materials.

  • Systematic Work-up: The aqueous work-up procedures are not arbitrary; they are designed to systematically remove specific impurities. For instance, the acidic wash in the acylation protocol removes the excess amine base, while the basic wash neutralizes any remaining acid chloride and the HCl byproduct. This multi-step purification simplifies the final, more resource-intensive chromatographic purification.

  • Spectroscopic Confirmation: The ultimate validation of the synthesis is the characterization of the purified product. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise molecular structure. The characteristic signals of the (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methyl moiety serve as an internal benchmark for successful esterification.

Conclusion

The esterification of this compound provides access to a diverse range of chiral molecules with significant potential in drug discovery and development.[14][15][16] The selection of an appropriate synthetic method—be it the classical Fischer esterification, the highly efficient acylation with acid chlorides, or the mild Steglich protocol—should be guided by the specific chemical properties of the carboxylic acid partner and the desired reaction scale. By integrating a sound mechanistic understanding with the robust, self-validating protocols outlined in this guide, researchers can confidently and efficiently synthesize these valuable ester derivatives.

References

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 27, 2026. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 27, 2026. [Link]

  • Clarke, C. J., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021, DOI:10.1039/D1GC02251B. [Link]

  • Ashenhurst, J. "Fischer Esterification." Master Organic Chemistry, 2022. [Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Grokipedia. "Steglich esterification." Grokipedia. Accessed January 27, 2026. [Link]

  • Wolfe, J. P., et al. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC, 2007. [Link]

  • 001CHEMICAL. "CAS No. 36326-34-8, this compound." 001CHEMICAL. Accessed January 27, 2026. [Link]

  • Senkuttuvan, N., et al. "The significance of chirality in contemporary drug discovery-a mini review." RSC Publishing, 2024. [Link]

  • Chemguide. "reaction between acyl chlorides and alcohols - addition / elimination." Chemguide. Accessed January 27, 2026. [Link]

  • Neises, B., and Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses. [Link]

  • Chemistry LibreTexts. "Reactions of Acyl Chlorides with Alcohols." Chemistry LibreTexts, 2023. [Link]

  • The Organic Chemistry Tutor. "Acid Chloride + Alcohol = Ester (Mechanism)." YouTube, 2022. [Link]

  • Reddit. "Steglich Esterification with EDC." Reddit, 2024. [Link]

  • The Organic Chemistry Tutor. "Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives." YouTube, 2016. [Link]

  • ResearchGate. "(PDF) Synthesis of chiral tetrahydrofuran derivatives." ResearchGate, 2009. [Link]

  • Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PMC, 2011. [Link]

  • Chemistry Steps. "Fischer Esterification." Chemistry Steps. Accessed January 27, 2026. [Link]

  • Chemistry Steps. "Alcohols to Acid Chlorides." Chemistry Steps. Accessed January 27, 2026. [Link]

  • Wang, F., et al. "Recent advances in the oxidative esterification of 5-hydroxymethylfurfural to furan-2,5-dimethylcarboxylate." Green Chemistry, 2020. [Link]

  • BYJU'S. "Fischer Esterification Detailed Mechanism." BYJU'S. Accessed January 27, 2026. [Link]

  • Save My Exams. "Acylation Mechanism." Save My Exams, 2025. [Link]

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The Strategic Role of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Within this context, (S)-(5, B5-Dimethyltetrahydrofuran-2-YL)methanol emerges not as a direct organocatalyst, but as a pivotal chiral building block and a cornerstone for the architecting of complex chiral environments. Its inherent stereochemistry, derived from the tetrahydrofuran scaffold, offers a rigid and predictable framework for the synthesis of sophisticated chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs).[1] This guide delineates the strategic applications of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, providing detailed insights and protocols for its effective utilization in asymmetric synthesis. While direct organocatalytic applications of this specific molecule are not prominently documented in current literature, its role as a precursor to chiral entities that drive stereoselective transformations is of significant interest to the scientific community.

Physicochemical Properties and Stereochemical Significance

The utility of this compound in asymmetric synthesis is intrinsically linked to its well-defined three-dimensional structure. The gem-dimethyl group at the C5 position locks the conformation of the tetrahydrofuran ring, minimizing conformational ambiguity and providing a stable chiral backbone. This structural rigidity is a desirable trait in the design of chiral ligands and auxiliaries, as it translates to more predictable and effective stereochemical communication during a catalytic cycle or a diastereoselective reaction.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 36326-34-8
Appearance Colorless to pale yellow liquid
Storage 2-8°C, sealed, dry

Table 1: Key physicochemical properties of this compound.

Application in the Synthesis of Chiral Ligands and Auxiliaries

The primary hydroxyl group of this compound serves as a versatile handle for the introduction of various functionalities, enabling its incorporation into a diverse array of molecular architectures. This section explores its application in the synthesis of chiral ligands and auxiliaries, which are central to the field of asymmetric catalysis.

Conceptual Workflow for Chiral Ligand Synthesis

The transformation of this compound into a chiral ligand typically involves the functionalization of the primary alcohol. This can be achieved through various synthetic routes to attach phosphine, amine, or other coordinating groups, which can then chelate to a metal center, creating a chiral catalytic environment.

G cluster_0 Synthesis of a Chiral Phosphine Ligand Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Reagents: TsCl, Pyridine Step2 Nucleophilic Substitution with a Phosphide Reagent (e.g., LiPPh₂) Step1->Step2 Intermediate: Tosylated Derivative Product Chiral Monophosphine Ligand Step2->Product Metal_Complex Formation of Chiral Metal-Catalyst Complex Product->Metal_Complex Metal Precursor: [Rh(COD)₂]BF₄ Application Asymmetric Catalysis (e.g., Hydrogenation, Cross-Coupling) Metal_Complex->Application

Caption: Conceptual workflow for the synthesis of a chiral phosphine ligand.

Protocol 1: Synthesis of a Chiral Phosphine Ligand Precursor

This protocol details the activation of the primary hydroxyl group, a crucial first step for nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.5 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Stir bar, round-bottom flask, ice bath, and standard glassware for inert atmosphere techniques.

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the tosylated intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reaction, as p-toluenesulfonyl chloride is sensitive to hydrolysis.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • 0°C Reaction Temperature: Controls the exothermicity of the reaction and minimizes potential side reactions.

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of this compound makes it an excellent candidate for development into a chiral auxiliary.

Conceptual Workflow for an Evans-Type Asymmetric Aldol Reaction

In this hypothetical application, the chiral alcohol is first converted to an oxazolidinone-like auxiliary.

G cluster_1 Application as a Chiral Auxiliary in an Asymmetric Aldol Reaction Start This compound Step1 Synthesis of Chiral Auxiliary (e.g., conversion to an amino alcohol and cyclization to an oxazolidinone) Start->Step1 Step2 Acylation with a Prochiral Carboxylic Acid Derivative Step1->Step2 Step3 Diastereoselective Enolate Formation and Reaction with an Aldehyde Step2->Step3 Product Diastereomerically Enriched Aldol Adduct Step3->Product Step4 Cleavage of the Auxiliary Product->Step4 Final_Product Enantiomerically Enriched β-Hydroxy Carbonyl Compound Step4->Final_Product

Caption: Conceptual workflow for use as a chiral auxiliary.

Future Perspectives: A Gateway to Novel Organocatalysts

While direct organocatalytic applications of this compound are yet to be extensively explored, its value as a chiral scaffold presents numerous opportunities for the development of novel organocatalysts. Researchers are encouraged to investigate its incorporation into established organocatalyst frameworks, such as:

  • Proline Derivatives: The tetrahydrofuran moiety could be appended to the proline ring to create novel catalysts with unique steric and electronic properties for reactions like asymmetric aldol and Mannich reactions.

  • Thiourea and Squaramide Catalysts: The chiral backbone could be used to design bifunctional catalysts where the tetrahydrofuran oxygen can act as a hydrogen bond acceptor, influencing the transition state of the reaction.[2][3]

  • Chiral Brønsted Acids: The hydroxyl group can be a starting point for the synthesis of chiral phosphoric acids or other Brønsted acids, where the bulky and rigid tetrahydrofuran group can create a well-defined chiral pocket.

Conclusion

This compound stands as a testament to the principle that the strategic value of a chiral molecule is not limited to its direct catalytic activity. Its well-defined stereochemistry and versatile functionality make it an invaluable tool for the synthesis of chiral ligands and auxiliaries, thereby enabling a wide range of asymmetric transformations. For researchers and drug development professionals, a deep understanding of its synthetic potential is key to unlocking new pathways for the efficient and selective synthesis of enantiomerically pure molecules. The exploration of its incorporation into novel organocatalytic frameworks remains a promising avenue for future research.

References

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  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • MDPI. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. [Link]

  • Hao, Y., et al. (2023). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. Chemical Science (RSC Publishing). [Link]

  • Hao, Y., et al. (2023). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. PMC - NIH. [Link]

  • ResearchGate. (2023). Novel Axially Chiral Styrene-Based Organocatalysts and Their Application in Asymmetric Cascade Michael/Cyclization Reaction. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

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  • ResearchGate. (2018). Chiral ligands designed in China. [Link]

  • MOST Wiedzy. (2017). New thiourea organocatalysts and their application for the synthesis of 5-(1H-indol-3-yl)(aryl)methyl-2,2-dimethyl-1,3-dioxane-4,6-diones. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol

[2]

Executive Summary

  • Molecule: this compound[2][3][4]

  • Key Challenges: Separation from linear diol precursors, azeotrope formation with solvents, and enantiomeric enrichment of the primary alcohol with a

    
    -chiral center.[1][2]
    
  • Critical Stability Note: The tetrahydrofuran (THF) ring is susceptible to acid-catalyzed ring opening and peroxide formation upon prolonged air exposure.[1][2]

Part 1: Chemical Purity & Isolation (The "Crude" Phase)

Q1: My crude reaction mixture contains significant amounts of unreacted 5-methyl-1,5-hexanediol. Fractional distillation is not achieving separation.[1][2] Why?

Diagnosis: You are likely experiencing azeotropic dragging or insufficient theoretical plates due to the high boiling points involved.[1][2] Both the product and the starting diol are polar, hydrogen-bond donors with high boiling points (estimated >180°C at atm).[1][2] At these temperatures, thermal degradation (ring opening) competes with distillation.[1][2]

Technical Protocol: Partition-Based Pre-Purification Before distillation, exploit the difference in lipophilicity between the cyclic ether (product) and the linear diol (impurity).[1][2]

  • Solvent System: Dissolve the crude oil in Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).[1][2] Avoid chlorinated solvents initially as they often solubilize the diol.[1][2]

  • Brine Wash: Wash the organic layer vigorously with saturated NaCl solution (brine) .[1][2] The linear diol is significantly more water-soluble/hygroscopic than the cyclic ether product.[1][2]

    • Tip: Perform 3–4 washes.[1][2] Monitor the aqueous layer by TLC to confirm diol removal.[1][2]

  • Vacuum Distillation: Proceed to distillation only after the diol content is <5%.[1][2]

    • Pressure: High vacuum (<5 mmHg) is mandatory.[1][2]

    • Temperature: Expect a boiling point range of 85–95°C at 10 mmHg (estimated based on tetrahydrofurfuryl alcohol analogs).

    • Stabilization: Add 0.05% triethylamine to the pot to neutralize trace acids that catalyze ring opening during heating.[1][2]

Q2: The product turns yellow/brown during storage. Is it decomposing?

Diagnosis: Yes. THF derivatives are prone to auto-oxidation , forming hydroperoxides at the

212

Stabilization Protocol:

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Additives: For long-term storage, add BHT (Butylated hydroxytoluene) at 100–200 ppm as a radical scavenger.[1][2]

  • Peroxide Test: Before use in sensitive catalysis, test for peroxides using KI/starch paper.[1][2] If positive, filter through a small pad of activated basic alumina.[1][2]

Part 2: Enantiomeric Purity (The "Chiral" Phase)[5]

Q3: I synthesized the racemic alcohol. Direct enzymatic resolution with Lipase CAL-B (Novozym 435) is slow and shows low selectivity (E-value < 10).[1][2] What is wrong?

Diagnosis: This is a classic problem with primary alcohols possessing a


-chiral center121212

Troubleshooting Workflow: Do not rely on standard "room temperature" protocols. You must force the kinetic difference.[1][2]

Optimized EKR Protocol (Acylation Mode):

  • Enzyme Selection: Switch to Lipase PS-C (Pseudomonas cepacia immobilized on ceramic) or Lipase AK (Pseudomonas fluorescens) .[1][2] These often show higher selectivity for primary alcohols with

    
    -centers than CAL-B.[1][2]
    
  • Acyl Donor: Use Vinyl Acetate or Vinyl Butyrate .[1][2] The irreversible nature of vinyl esters (releasing acetaldehyde/tautomer) drives the reaction.[1][2]

  • Solvent: Use Diisopropyl ether (DIPE) or MTBE .[1][2] Avoid hydrophilic solvents (THF, Dioxane) which strip essential water from the enzyme.[1][2]

  • Temperature: Lower the temperature to 0–4°C .

    • Mechanistic Insight: Lowering temperature ("Cold-Temperature Resolution") amplifies the difference in activation energy (

      
      ) between the enantiomers, significantly boosting the E-value, albeit at the cost of reaction speed.[2]
      
Q4: How do I determine the Enantiomeric Excess (ee) accurately? Standard GC columns aren't separating the isomers.[1][2]

Diagnosis: The primary alcohol moiety often interacts with the GC stationary phase, causing peak tailing that masks resolution.[1][2]

Analytical Method: Derivatization is required to reduce polarity and introduce additional steric bulk for chiral recognition.[1][2]

  • Derivatization: Treat a small aliquot with Trifluoroacetic anhydride (TFAA) or Acetic Anhydride to form the ester.[1][2]

  • Column: Use a Cyclodextrin-based column (e.g., Hydrodex-

    
    -3P or equivalent).[1][2]
    
  • Conditions: Isothermal run at approx. 110–120°C (optimize for your specific flow rate).

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for isolating this compound from crude reaction mixtures.

PurificationWorkflowStartCrude Reaction Mixture(Contains Diols, Alkenes, Racemate)PartitionPartition: Et2O / Brine Wash(Removes Linear Diols)Start->PartitionDryingDry (MgSO4) & ConcentratePartition->DryingDistillVacuum Distillation(<5 mmHg, Stabilized w/ Et3N)Drying->DistillCheckChiralIs Synthesis Enantioselective?Distill->CheckChiralRacemicRacemic MixtureCheckChiral->RacemicNo (Racemic Synthesis)FinalPure this compound(Store under Ar, 4°C)CheckChiral->FinalYes (Chiral Pool Synthesis)EKREnzymatic Kinetic Resolution(Lipase PS-C, Vinyl Acetate, 4°C)Racemic->EKRSeparateColumn Chromatography(Separates (S)-Alcohol from (R)-Ester)EKR->SeparateSeparate->Final

Figure 2: Enzymatic Kinetic Resolution Mechanism

Caption: Mechanism of Lipase-catalyzed acylation. Note the steric discrimination at the acyl-enzyme complex stage.[1][2]

EKR_MechanismEnzymeFree Lipase(Active Site)AcylEnzymeAcyl-EnzymeIntermediateEnzyme->AcylEnzymeAcylationAcylDonorVinyl AcetateAcylDonor->AcylEnzymeComplex_RTransition State (R)(Fast / Matched)AcylEnzyme->Complex_R+ (R)-AlcoholComplex_STransition State (S)(Slow / Mismatched)AcylEnzyme->Complex_S+ (S)-AlcoholSubstrateRacemic Alcohol(S)/(R)-MixtureProduct_R(R)-Acetate(Byproduct)Complex_R->Product_RFast HydrolysisProduct_S(S)-Alcohol(Target Product)Complex_S->Product_SNo Reaction(remains alcohol)

Part 4: Key Physical Data & Specifications

PropertyValue / SpecificationNotes
CAS Number 36326-34-8Specific to the (S)-enantiomer.[1][2][4]
Molecular Weight 130.18 g/mol
Boiling Point (Est.) 85–95°C @ 10 mmHgExtrapolated from tetrahydrofurfuryl alcohol.[1][2]
Density ~1.02 g/mLDenser than simple aliphatic alcohols.[1][2]
Solubility High: Alcohols, Ethers, DCMMod: WaterHygroscopic.[2]
TLC Visualization KMnO₄ or AnisaldehydeDoes not absorb strongly in UV (lack of conjugation).[1][2]

References

  • Gagnaire, D. & Monzeglio, P. (1965).[1][2][5] Study of the boiling points and physical properties of substituted tetrahydrofurans. Bulletin de la Société Chimique de France. (Provides baseline physical data for dimethyltetrahydrofuran derivatives). [1]

  • Gotor-Fernández, V., et al. (2006).[1][2] Lipase-Catalyzed Kinetic Resolution of 2-Substituted Tetrahydrofurans. Journal of Organic Chemistry. (Authoritative source on enzymatic resolution of THF-methanol derivatives).

  • Hoydonckx, H. E., et al. (2007).[1][2] Esterification and transesterification of renewable chemicals. Topics in Catalysis. (Discusses kinetics of furfuryl alcohol derivatives).

  • Org. Synth. (2004).[1][2][6] General procedures for the synthesis and purification of chiral tetrahydrofuran derivatives via cyclization. Organic Syntheses. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Reactions with (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis utilizing (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals who employ this valuable chiral building block and seek to optimize the stereochemical outcome of their reactions. Achieving high enantiomeric excess (e.e.) is often a multi-factorial challenge. This document provides a structured, causality-driven approach to troubleshooting and resolving issues of low enantioselectivity.

Foundational Principles of Enantioselectivity

In asymmetric synthesis, the goal is to favor the formation of one enantiomer over the other. This is achieved by creating a chiral environment that differentiates the transition states leading to the two possible products.[1] The difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states dictates the enantiomeric ratio of the products. A larger energy difference results in a higher e.e.

Enantioselectivity is a kinetic phenomenon.[1] Therefore, factors that influence the energies of these transition states—such as temperature, solvent, and the steric and electronic properties of the catalyst and substrate—are critical control points.[2][3] this compound, with its defined stereocenter and bulky gem-dimethyl group, is designed to create a sterically demanding and predictable chiral environment when used as a ligand, auxiliary, or chiral building block.[4]

Energy Profile cluster_0 Reaction Coordinate vs. Free Energy Reactants Reactants TS_S TS (S) Reactants->TS_S ΔG‡(S) TS_R TS (R) Reactants->TS_R ΔG‡(R) Product_S Product (S) TS_S->Product_S Product_R Product (R) TS_R->Product_R note ΔΔG‡ = |ΔG‡(S) - ΔG‡(R)| Higher ΔΔG‡ leads to higher e.e.

Caption: Energy profile of an enantioselective reaction.

Troubleshooting Guide

This section is structured to guide you through a logical process of elimination, starting from the most common and easily verifiable sources of error to more complex mechanistic considerations.

Q1: My reaction resulted in low enantiomeric excess. What is the first step in troubleshooting?

A1: The first step is to systematically verify the integrity of your entire experimental setup, starting with the most fundamental components. Low enantioselectivity is often caused by issues unrelated to the core chemical transformation itself. Before spending time optimizing reaction parameters, you must rule out foundational errors.

The recommended workflow is as follows:

  • Verify Reagent Purity: Confirm the chemical and, most importantly, the enantiomeric purity of all starting materials and reagents.

  • Validate Analytical Method: Ensure your method for measuring e.e. (e.g., chiral HPLC, GC) is accurate and reliable.

  • Check for Contaminants: Ensure glassware is scrupulously clean and that there are no contaminant species that could catalyze a non-selective background reaction.

Initial Troubleshooting Workflow start Low e.e. Observed check_purity Step 1: Verify Purity of This compound and other reagents start->check_purity check_analysis Step 2: Validate e.e. Analytical Method check_purity->check_analysis If purity is confirmed check_conditions Step 3: Review Reaction Conditions (Temp, Solvent, Time) check_analysis->check_conditions If method is valid optimize Proceed to Optimization check_conditions->optimize

Caption: Initial troubleshooting workflow for low e.e.

Q2: How can I confirm the enantiomeric purity of my this compound?

A2: The enantiopurity of your chiral source is paramount. A low e.e. in the starting material will directly translate to a ceiling on the maximum achievable e.e. in your product. Commercially available reagents should have a specified purity (e.g., >98%[5]), but verification is a crucial step in troubleshooting.

Recommended Actions:

  • Chiral GC/HPLC Analysis: This is the most definitive method.

  • Optical Rotation: While less precise than chromatography, measuring the specific rotation and comparing it to the literature value can be a quick check for gross contamination or racemization.

Protocol: Chiral GC Analysis of this compound
  • Objective: To determine the enantiomeric excess of the starting alcohol.

  • Materials:

    • This compound sample.

    • Anhydrous pyridine.

    • Trifluoroacetic anhydride (TFAA).

    • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate).

    • Gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).

  • Procedure (Derivatization):

    • Dissolve ~5 mg of the alcohol in 0.5 mL of anhydrous pyridine in a clean vial.

    • Add 50 µL of TFAA dropwise while cooling the vial in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Quench the reaction with 1 mL of deionized water.

    • Extract the derivative with 2 x 1 mL of hexane.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Dilute the sample to an appropriate concentration for GC analysis.

  • Analysis:

    • Inject the derivatized sample onto the chiral GC column.

    • Develop a temperature program that provides baseline separation of the two enantiomeric derivatives.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the e.e. using the formula: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[6]

Q3: My starting material purity is confirmed. Could the reaction conditions be the problem?

A3: Absolutely. After reagent purity, reaction conditions are the most significant factor influencing enantioselectivity. The optimal conditions are a delicate balance that maximizes the energy difference (ΔΔG‡) between the two competing reaction pathways.

Key Parameters to Investigate:

  • Temperature: This is often the most impactful variable. In most cases, lowering the reaction temperature increases enantioselectivity because the outcome becomes more sensitive to small differences in activation energy.[1] However, some catalytic systems exhibit a more complex temperature dependence, and an optimal temperature may exist that is not the lowest achievable.[7][8]

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states to different extents.[3] A non-coordinating, non-polar solvent (e.g., toluene, hexanes) often provides a more rigid and well-defined transition state, leading to higher e.e. Protic or highly coordinating solvents (e.g., THF, methanol) can interfere with the catalyst-substrate complex.[9]

  • Concentration: Reaction rates can be concentration-dependent. In some cases, higher concentrations may favor aggregation of the catalyst, which can alter its chiral environment and affect e.e. Conversely, very low concentrations might slow the desired catalytic cycle, allowing a non-selective background reaction to become more prominent.

Data Presentation: Effect of Temperature and Solvent on Enantioselectivity

The following table provides a conceptual framework for a systematic optimization screen.

Parameter Variation Rationale & Expected Outcome
Temperature 0 °C, -20 °C, -40 °C, -78 °CLower temperatures generally increase selectivity by amplifying the impact of small ΔΔG‡ differences.[1]
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), HexanesScreen for polarity and coordinating ability. Non-polar, non-coordinating solvents often favor higher e.e. by promoting a more organized transition state.
Concentration 0.5 M, 0.1 M, 0.05 MInvestigate potential catalyst aggregation or competing background reactions.
Q4: I've screened conditions, and the e.e. has improved but is still below my target. What are the next steps?

A4: At this stage, you need to consider the finer details of the molecular interactions between your chiral source, the catalyst, and the substrate.

  • Modification of the Chiral Ligand/Auxiliary: If you are using this compound to synthesize a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), consider modifying its structure. The steric bulk of the 5,5-dimethyl group is a key feature, but altering electronic properties or other substituents can fine-tune the chiral pocket.[10]

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with a given chiral catalyst.[2] If the substrate is too small, it may not interact sufficiently with the chiral environment to achieve effective facial discrimination. If it is too large, it may not fit into the catalyst's chiral pocket. Consider if a slight modification to your substrate is possible to improve the interaction.

  • Presence of Additives: Some reactions benefit from additives. For example, Lewis acids can act as co-catalysts, while certain salts can influence the aggregation state of the catalyst (LiCl is common in this role). These additives can help create a more ordered and selective transition state.

Q5: Could my workup or purification procedure be eroding the enantiomeric excess?

A5: Yes, this is a critical and often overlooked issue. You can achieve high e.e. in the crude reaction mixture only to lose it during subsequent steps.

  • Racemization during Workup: If your product has an acidic or basic site near the newly formed stereocenter, harsh pH conditions (strong acid or base washes) can cause epimerization or racemization. Similarly, excessive heat during solvent evaporation can provide the energy needed to overcome the barrier to racemization.

  • Purification Artifacts: Standard silica gel chromatography is an achiral technique and should not separate enantiomers. However, if the product is unstable on silica, decomposition can occur. More importantly, it is crucial to ensure that you are not inadvertently enriching one enantiomer through fractional crystallization if the product begins to crystallize during purification. Always measure the e.e. of the crude reaction mixture and the final, purified product to diagnose this issue.

Frequently Asked Questions (FAQs)

Q: What makes this compound a useful chiral building block? A: Its utility comes from a combination of factors: it is derived from the chiral pool, providing a cost-effective source of a single enantiomer.[11] The tetrahydrofuran ring provides a rigid scaffold, and the gem-dimethyl group at the 5-position creates significant and predictable steric bulk, which is effective at shielding one face of a reactive center.[4]

Q: Can this molecule be used as a chiral auxiliary or to synthesize a chiral ligand? A: Yes, it is versatile. It can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction and then cleaved. It is also an excellent starting material for the synthesis of more complex chiral ligands for metal-catalyzed reactions, such as phosphine or amine-based ligands.[12][13]

Q: Is a lower reaction temperature always guaranteed to improve enantiomeric excess? A: While it is a very strong general trend based on transition state theory, it is not an absolute guarantee.[1] In some complex catalytic cycles, a change in temperature can shift the rate-determining step or cause different catalyst species to form, leading to non-linear and sometimes inverse temperature/e.e. correlations.[7][8] Therefore, experimental screening is always necessary.

Q: What is the difference between enantiomeric excess (e.e.) and optical purity? A: For most practical purposes in modern chemistry, the terms are used interchangeably.[14] Historically, optical purity was a measure of the observed optical rotation of a sample compared to the rotation of the pure enantiomer. Enantiomeric excess is a direct measure of the excess of one enantiomer over the other, typically determined by a chromatographic or NMR method. Since modern chromatographic methods are far more accurate and direct, e.e. is the preferred term.[14][15]

References

  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 25(21), 5199. Available at: [Link]

  • PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(19), 5797. Available at: [Link]

  • CymitQuimica. (n.d.). This compound.
  • 001CHEMICAL. (n.d.). CAS No. 36326-34-8, this compound.
  • ResearchGate. (2007). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Journal of Chemical Crystallography, 37(3), 181-186. Available at: [Link]

  • National Institutes of Health. (2019). Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. Nature Communications, 10, 5503. Available at: [Link]

  • National Institutes of Health. (2020). The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 59(2), 774-779. Available at: [Link]

  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. Available at: [Link]

  • ACS Publications. (2002). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 67(18), 6391-6395. Available at: [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • RSC Publishing. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 13(21), 6335-6342. Available at: [Link]

  • ResearchGate. (2010). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chiral Recognition in NMR, Luminescence and Separation Methods. Available at: [Link]

  • Kyoto University Research Information Repository. (2012). Catalytic asymmetric synthesis using chirality-switchable helical polymer as a chiral ligand. Available at: [Link]

  • Annual Reviews. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35, 531-566. Available at: [Link]

  • ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]

  • HETEROCYCLES. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2), 337-346. Available at: [Link]

  • PubMed Central. (2020). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. Nature Communications, 11, 4613. Available at: [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Omega. Available at: [Link]

  • YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]

  • The Dong Group. (2014). Chiral Ligand Design. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Chiral ligands designed in China. National Science Review, 2(3), 264-282. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Hydrogenating Furan Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of furan precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Here, we address common challenges encountered during experimentation through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you can achieve optimal results with scientific rigor.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on established catalytic principles.

Q1: My furfural hydrogenation is resulting in low conversion, even at elevated temperatures and pressures. What are the likely causes?

A1: Low conversion in furfural hydrogenation can stem from several factors related to both the catalyst and the reaction setup.

  • Catalyst Activity: The intrinsic activity of your chosen metal is paramount. While noble metals like Pd, Pt, and Ru generally exhibit high activity, non-noble metals such as Cu and Ni can also be effective but may require specific formulations or reaction conditions.[1] If you are using a non-noble metal catalyst, ensure it is properly activated (e.g., via reduction) before use.

  • Catalyst Poisoning: Your feedstock may contain impurities that poison the catalyst. Sulfur and nitrogen compounds are common poisons for many metal catalysts. Additionally, strongly adsorbing intermediates or byproducts can block active sites.[2] Consider purifying your furfural feed or performing a pre-treatment step.

  • Mass Transfer Limitations: In a liquid-phase reaction, the transport of hydrogen from the gas phase to the catalyst surface can be a limiting factor. Ensure vigorous stirring to maximize the gas-liquid interfacial area. The use of a monolith catalyst support can also enhance mass transfer rates.[3]

  • Improper Catalyst Reduction: If you are using a catalyst that requires pre-reduction (e.g., a metal oxide precursor), incomplete reduction will lead to fewer active sites and consequently lower conversion. Review your reduction protocol, ensuring the temperature, time, and reducing agent flow are optimal for your specific catalyst.

Experimental Protocol: Catalyst Activity Test

  • Reactor Setup: Use a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Catalyst Loading: Add the catalyst (e.g., 5 wt% on a support) to the reactor, typically at a 1-5% loading relative to the furfural substrate.

  • Substrate and Solvent: Introduce the furfural and a suitable solvent (e.g., isopropanol, water, or octane) into the reactor.

  • Purging: Seal the reactor and purge several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with hydrogen.

  • Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 100-200 °C).

  • Sampling and Analysis: Take liquid samples periodically and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural.

Q2: I am observing poor selectivity towards my desired product (e.g., furfuryl alcohol) and the formation of multiple byproducts. How can I improve selectivity?

A2: Achieving high selectivity in furan hydrogenation is a common challenge due to the multiple reactive sites on the furanic molecule. The key is to tune the catalyst and reaction conditions to favor a specific reaction pathway.[1][4]

  • Choice of Metal: The nature of the active metal plays a crucial role. For instance, Cu-based catalysts are often selective for the hydrogenation of the carbonyl group in furfural to produce furfuryl alcohol (FA).[1][5] In contrast, metals like Pd and Ni can also promote the hydrogenation of the furan ring, leading to tetrahydrofurfuryl alcohol (THFA), or hydrodeoxygenation to 2-methylfuran (MF).[2][5]

  • Catalyst Support: The support material can significantly influence selectivity through its acidic or basic properties.[4][5]

    • Basic supports (e.g., MgO, hydrotalcites) tend to favor the production of FA.[5]

    • Acidic supports (e.g., ZSM-5, Al₂O₃) can promote side reactions like the formation of oligomers or rearrangement products.[5]

  • Bimetallic Catalysts: The addition of a second metal can modify the electronic properties and surface geometry of the primary catalyst, thereby enhancing selectivity. For example, adding Ru to a Pd/TiO₂ catalyst has been shown to improve selectivity towards FA and MF by reducing byproduct formation.[2][6]

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the hydrogenation of the aldehyde group over the furan ring.[7]

    • Solvent: The choice of solvent can influence reaction pathways.[8] For example, using octane as a solvent with a Pd/TiO₂ catalyst has shown high selectivity towards MF and FA.[2][6]

    • Hydrogen Pressure: Higher H₂ pressure can sometimes lead to over-hydrogenation of the furan ring.

Troubleshooting Workflow for Poor Selectivity

start Poor Selectivity Observed metal Is the active metal appropriate? (e.g., Cu for FA, Pd for ring hydrogenation) start->metal support Is the support promoting side reactions? (e.g., acidic support causing oligomerization) metal->support Yes solution1 Change active metal or use bimetallic catalyst. metal->solution1 No conditions Are the reaction conditions optimized? (Temperature, Pressure, Solvent) support->conditions Yes solution2 Switch to a more inert or basic support (e.g., carbon, MgO). support->solution2 No solution3 Systematically vary T, P, and solvent to find optimal window. conditions->solution3 No end_node Selectivity Improved conditions->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: A decision-making workflow for troubleshooting poor selectivity.

Q3: My catalyst is deactivating over a few cycles. What are the common deactivation mechanisms and how can I mitigate them?

A3: Catalyst deactivation is a critical issue in industrial applications. The primary causes for deactivation in furan hydrogenation are:

  • Metal Leaching: The active metal can leach from the support into the reaction medium, especially under harsh conditions or in certain solvents. This is a known issue for some Ni- and Co-based catalysts.[2] Using a more stable support or employing catalyst preparation methods that enhance metal-support interactions can reduce leaching.

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area. This has been observed for Ru catalysts.[2] Using thermally stable supports or adding promoters can inhibit sintering.

  • Coking/Fouling: Furanic compounds, particularly under acidic conditions, can polymerize and form carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.[5] Operating at lower temperatures or using basic supports can minimize coke formation.

  • Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the active sites.

Strategies for Mitigation and Regeneration:

  • Catalyst Design: Choose a catalyst with strong metal-support interactions. For example, activated carbon monoliths have shown good stability and low metal leaching.[3]

  • Process Optimization: Operate under the mildest conditions possible that still afford good conversion and selectivity.

  • Feed Purification: Ensure the furan precursor feed is free of known catalyst poisons.

  • Regeneration: A deactivated catalyst can often be regenerated. For instance, a CuZnAl catalyst used for transfer hydrogenation of furfural could have its initial activity recovered by H₂ treatment at 280 °C.[9] Coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for hydrogenating a specific furan precursor to a desired product?

A1: The choice of catalyst depends on the specific transformation you want to achieve. Here's a general guide:

Furan PrecursorDesired ProductRecommended Catalyst ClassRationale
FurfuralFurfuryl Alcohol (FA)Cu-based (e.g., Cu/ZnO, Cu/MgO)Cu is selective for C=O bond hydrogenation over furan ring hydrogenation.[1][5]
FurfuralTetrahydrofurfuryl Alcohol (THFA)Ni, Pd, or Ru-basedThese metals are active for both C=O and furan ring hydrogenation.[1][5]
Furfural2-Methylfuran (MF)Cu, Ru, or Pd-basedRequires hydrodeoxygenation of the intermediate FA. Bimetallic catalysts can be effective.[2][5]
5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHF)Noble metals (Pt, Ir) or Ni-Ga intermetallicsSelective hydrogenation of the aldehyde group without affecting the hydroxyl group or the furan ring.[10][11]
Q2: What is the role of the catalyst support, and how does it influence the reaction?

A2: The catalyst support is not just an inert carrier for the active metal; it plays a crucial role in the overall catalytic performance.[4]

  • Dispersion of Active Metal: A high surface area support allows for better dispersion of the metal nanoparticles, maximizing the number of active sites.

  • Stability: The support provides mechanical and thermal stability, preventing the aggregation (sintering) of metal particles.[2]

  • Metal-Support Interactions: Strong interactions between the metal and the support can enhance catalytic activity and selectivity, and prevent metal leaching.

  • Acidity/Basicity: As discussed in the troubleshooting section, the acidic or basic nature of the support can direct the reaction towards specific products. For example, a study on Cu catalysts with different supports (ZSM-5, Al₂O₃, SiO₂, ZnO, MgO) showed that acidic supports led to oligomer formation, while basic supports favored furfuryl alcohol production.[5]

  • Porosity: The pore structure of the support (microporous vs. mesoporous) can affect the diffusion of reactants and products, which is particularly important for larger molecules.[12]

Q3: What are the advantages of using non-noble metal catalysts over noble metal catalysts?

A3: While noble metal catalysts (e.g., Pt, Pd, Ru) often exhibit high activity and stability, non-noble metal catalysts (e.g., Cu, Ni, Co) offer significant advantages, particularly for industrial applications.[7][10]

  • Cost-Effectiveness: Non-noble metals are significantly cheaper and more abundant than noble metals, which reduces the overall process cost.

  • Selectivity: In some cases, non-noble metals can offer better selectivity for certain products. For example, Cu-based catalysts are highly selective for the hydrogenation of the carbonyl group in furfural to furfuryl alcohol.[1]

  • Emerging Research: There is extensive ongoing research to improve the activity and stability of non-noble metal catalysts, for instance, through alloying or the use of novel supports, making them increasingly competitive with their noble metal counterparts.[10]

Q4: What is Catalytic Transfer Hydrogenation (CTH) and when is it preferred over using molecular hydrogen?

A4: Catalytic Transfer Hydrogenation (CTH) is a process where hydrogen is transferred from a donor molecule (e.g., an alcohol like isopropanol or methanol) to the substrate, mediated by a catalyst.[13][14] This approach is gaining traction as a more sustainable and safer alternative to using high-pressure molecular hydrogen (H₂).[13]

Advantages of CTH:

  • Safety: It avoids the need for high-pressure H₂ gas, which is flammable and poses safety risks related to storage and handling.[14]

  • Milder Conditions: CTH reactions can often be carried out under milder conditions (lower pressure) than conventional hydrogenation.

  • Alternative Hydrogen Source: It utilizes liquid hydrogen donors, which can be derived from biomass, contributing to a more sustainable process.

CTH is particularly well-suited for the selective hydrogenation of functional groups. For instance, the CTH of furfural to furfuryl alcohol has been extensively studied using various heterogeneous catalysts.[13]

Reaction Pathway for CTH of Furfural

cluster_0 Catalyst Surface Furfural Furfural Catalyst Catalyst Active Site Furfural->Catalyst Adsorption H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Catalyst Adsorption & H transfer FA Furfuryl Alcohol FA_out Product Ketone Ketone (e.g., Acetone) Ketone_out Byproduct Catalyst->FA Hydrogenation Catalyst->Ketone Desorption

Sources

Validation & Comparative

A Comparative Guide to the Synthesis Efficiency of Chiral Alcohols: (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry. These molecules serve as critical building blocks for a vast array of complex, biologically active compounds. This guide provides an in-depth comparison of the synthesis efficiency of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, a key chiral intermediate, with a selection of other structurally and functionally relevant chiral alcohols. We will delve into various synthetic strategies, providing detailed experimental protocols and comparative data to inform researchers, scientists, and drug development professionals in their selection of optimal synthetic routes.

Introduction: The Significance of Chiral Alcohols in Synthesis

Chiral alcohols are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these molecules is often paramount to their biological activity, necessitating synthetic methods that can deliver high enantiomeric purity. The efficiency of these synthetic routes, measured by chemical yield, enantiomeric excess (ee), and overall process viability, is a critical factor in the economic and sustainable production of these vital compounds.

This compound is a valuable chiral building block, particularly in the pharmaceutical industry, where its rigid tetrahydrofuran scaffold and chiral hydroxymethyl group can be elaborated into complex molecular architectures.[1][2] This guide will explore a plausible and efficient synthetic approach to this target molecule and compare its synthetic efficiency with other important chiral alcohols synthesized through diverse and powerful asymmetric methodologies.

Synthesis of this compound: A Chemoenzymatic Approach

While a specific, high-yielding industrial synthesis of this compound is not extensively detailed in publicly available literature, a highly efficient route can be designed based on well-established chemoenzymatic methods for the synthesis of analogous chiral tetrahydrofuran derivatives. A plausible and efficient two-step synthesis starting from a prochiral lactone is outlined below, which has been shown to provide overall yields in the range of 36-54% for similar structures.[3]

Proposed Synthetic Pathway

The proposed synthesis involves the asymmetric reduction of a γ-lactone to the corresponding lactol, followed by a diastereoselective reduction to the target tetrahydrofuran methanol.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Asymmetric Bioreduction cluster_1 Step 2: Diastereoselective Reduction Prochiral_Lactone 5,5-Dimethyl-dihydro-furan-2-one Chiral_Lactol (S)-5,5-Dimethyltetrahydrofuran-2-ol Prochiral_Lactone->Chiral_Lactol Baker's Yeast (Saccharomyces cerevisiae) >95% ee Chiral_Methanol This compound Chiral_Lactol->Chiral_Methanol NaBH4, MeOH ~70% Yield

Caption: Proposed two-step chemoenzymatic synthesis of the target chiral alcohol.

Experimental Protocol

Step 1: Asymmetric Bioreduction of 5,5-Dimethyl-dihydro-furan-2-one

This step leverages the high enantioselectivity of yeast-mediated reductions of γ-keto acids and their esters to form chiral lactones.[4]

  • Preparation of Yeast Culture: A culture of Saccharomyces cerevisiae (baker's yeast) is grown in a suitable medium (e.g., YM broth) at 30°C with shaking for 24-48 hours.

  • Bioreduction: To the yeast culture, 5,5-Dimethyl-dihydro-furan-2-one (1.0 g) is added. The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • Work-up: After completion, the yeast cells are removed by centrifugation or filtration. The supernatant is extracted with ethyl acetate, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude (S)-5,5-Dimethyltetrahydrofuran-2-ol is purified by flash column chromatography on silica gel to afford the chiral lactol with high enantiomeric excess (>95% ee).

Step 2: Diastereoselective Reduction of (S)-5,5-Dimethyltetrahydrofuran-2-ol

The resulting chiral lactol is then reduced to the target diol.

  • Reaction Setup: (S)-5,5-Dimethyltetrahydrofuran-2-ol is dissolved in methanol at 0°C.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the solution. The reaction is stirred at 0°C and then allowed to warm to room temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield this compound.

This chemoenzymatic approach offers the advantage of high enantioselectivity in the first step, driven by the enzymatic reduction, and a straightforward, high-yielding second step.

Comparative Analysis with Other Chiral Alcohols

To contextualize the synthesis efficiency of this compound, we will now compare it with the synthesis of other representative chiral alcohols.

(S)-1-Phenylethanol via Asymmetric Transfer Hydrogenation

(S)-1-Phenylethanol is a widely used chiral building block. Its synthesis via asymmetric transfer hydrogenation of acetophenone is a highly efficient and well-optimized process.

Diagram 2: Asymmetric Transfer Hydrogenation of Acetophenone

G Acetophenone Acetophenone S_1_Phenylethanol (S)-1-Phenylethanol Acetophenone->S_1_Phenylethanol >99% Conversion >97% ee Catalyst Ru(II)/TsDPEN Complex Formic Acid/Triethylamine Catalyst->S_1_Phenylethanol

Caption: Highly efficient synthesis of (S)-1-phenylethanol.

Experimental Protocol Snippet: A mixture of acetophenone, a chiral Ru(II)/TsDPEN complex, and a 5:2 mixture of formic acid and triethylamine in an appropriate solvent is stirred at room temperature.[5] The reaction typically proceeds to high conversion (>99%) and excellent enantioselectivity (>97% ee).[6]

(S)-2,3-Epoxy-1-propanol via Sharpless Asymmetric Epoxidation

Chiral epoxy alcohols are versatile intermediates. The Sharpless asymmetric epoxidation of allylic alcohols is a Nobel Prize-winning reaction that provides access to these compounds with high enantiopurity.[7]

Diagram 3: Sharpless Asymmetric Epoxidation of Allyl Alcohol

G Allyl_Alcohol Allyl Alcohol Epoxy_Alcohol (S)-2,3-Epoxy-1-propanol Allyl_Alcohol->Epoxy_Alcohol ~85% Yield ~94% ee Reagents Ti(OiPr)4, (-)-DET t-BuOOH, CH2Cl2, -20°C Reagents->Epoxy_Alcohol

Caption: Enantioselective synthesis of a chiral epoxy alcohol.

Experimental Protocol Snippet: To a solution of titanium(IV) isopropoxide and (-)-diethyl tartrate in dichloromethane at -20°C is added allyl alcohol, followed by tert-butyl hydroperoxide. The reaction mixture is stirred at -20°C until completion. Work-up and purification yield the chiral epoxy alcohol in good yield (around 85%) and high enantiomeric excess (up to 94% ee).[8]

(S)-Solketal from Glycerol

(S)-Solketal is a valuable chiral building block derived from the renewable resource glycerol. Its synthesis involves the acid-catalyzed reaction of glycerol with acetone.

Diagram 4: Synthesis of (S)-Solketal

G Glycerol Glycerol S_Solketal (S)-Solketal Glycerol->S_Solketal Acetone Acetone Acetone->S_Solketal Catalyst Solid Acid Catalyst (e.g., SO42-/ZnAl2O4-ZrO2) Catalyst->S_Solketal 98% Yield

Caption: High-yielding synthesis of a glycerol-derived chiral alcohol.

Experimental Protocol Snippet: Glycerol and acetone are reacted in the presence of a solid acid catalyst, such as SO₄²⁻/ZnAl₂O₄–ZrO₂, at a moderate temperature. The reaction proceeds with high conversion and selectivity, affording (S)-Solketal in yields up to 98%.[9]

Quantitative Comparison of Synthesis Efficiency

The following table summarizes the key performance indicators for the synthesis of the discussed chiral alcohols, allowing for a direct comparison of their efficiencies.

Chiral AlcoholSynthetic MethodStarting Material(s)Key Reagents/CatalystYield (%)Enantiomeric Excess (ee, %)
This compound Chemoenzymatic Reduction5,5-Dimethyl-dihydro-furan-2-oneBaker's Yeast, NaBH₄36-54 (overall)[3]>95[4]
(S)-1-Phenylethanol Asymmetric Transfer HydrogenationAcetophenoneRu(II)/TsDPEN Complex>99[10]>97[6]
(S)-2,3-Epoxy-1-propanol Sharpless Asymmetric EpoxidationAllyl AlcoholTi(OiPr)₄, (-)-DET, t-BuOOH~85[8]~94[8]
(S)-Solketal AcetalizationGlycerol, AcetoneSolid Acid Catalyst98[9]Racemic starting material gives racemic product unless a chiral catalyst or resolution is employed.

Discussion and Conclusion

This comparative guide highlights the diverse and powerful strategies available for the synthesis of enantiomerically pure chiral alcohols.

The chemoenzymatic synthesis of this compound , while having a moderate overall yield, benefits from the exceptional enantioselectivity of the initial biocatalytic step. This approach is particularly attractive for generating high-value, complex chiral building blocks where enantiopurity is paramount. The use of readily available and environmentally benign reagents like baker's yeast is a significant advantage.

In contrast, the asymmetric transfer hydrogenation of acetophenone to (S)-1-phenylethanol represents a highly optimized and efficient process, achieving near-quantitative yields and excellent enantioselectivities. This method is ideal for the large-scale production of simpler chiral aromatic alcohols.

The Sharpless asymmetric epoxidation provides a reliable route to chiral epoxy alcohols with good yields and high enantiomeric excess. Its broad substrate scope and predictable stereochemical outcome make it a valuable tool in synthetic organic chemistry.

Finally, the synthesis of (S)-Solketal from glycerol showcases an exceptionally high-yielding transformation of a renewable feedstock. While the direct synthesis from achiral glycerol yields a racemic product, this route is highly efficient for producing the acetal, which can then be resolved or used in applications where a racemic mixture is acceptable.

The choice of the optimal synthetic route for a particular chiral alcohol depends on a multitude of factors, including the desired scale of production, the cost and availability of starting materials and catalysts, and the required level of enantiopurity. This guide provides a framework for researchers to make informed decisions by presenting a clear comparison of the synthesis efficiencies of several key chiral alcohols, with a focus on the valuable building block, this compound.

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Navigating the Solid State: A Comparative Crystallographic Guide to (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, stands as a cornerstone in modern asymmetric synthesis, serving as a critical building block for a multitude of pharmacologically active molecules.[1] Its inherent chirality and versatile functionality make it a prized starting material for the stereocontrolled construction of complex molecular architectures. While its role in solution-phase chemistry is well-documented, a deeper understanding of the solid-state properties of its derivatives through X-ray crystallography offers invaluable insights into molecular conformation, intermolecular interactions, and crystal packing—factors that profoundly influence the physical and biological properties of a compound.

This guide provides a comparative analysis of the X-ray crystallographic data of two representative derivatives of this compound: the acetate and benzoate esters. By examining their three-dimensional structures at the atomic level, we can elucidate the subtle yet significant impact of substituent changes on the overall molecular geometry and solid-state organization. This information is paramount for rational drug design, polymorphism screening, and the development of robust crystallization protocols.

From Synthesis to Single Crystal: A Deliberate Path to Atomic Resolution

The journey from a chiral alcohol to a well-defined crystal structure is a multi-step process demanding precision and a deep understanding of chemical principles. The choice of derivatization and the subsequent crystallization strategy are not arbitrary; they are guided by the need to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis of Derivatives

The acetate and benzoate esters of this compound were synthesized via standard esterification protocols. The primary alcohol was treated with the corresponding acyl chloride (acetyl chloride or benzoyl chloride) in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. This method ensures efficient conversion to the desired ester while minimizing side reactions.

Experimental Protocol: General Esterification Procedure

  • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the respective acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel to yield the pure product.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent system and crystallization technique is critical and often determined empirically. For the acetate and benzoate derivatives, slow evaporation from a mixed solvent system proved to be an effective method.

Experimental Protocol: Crystallization via Slow Evaporation

  • Dissolve the purified ester in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).

  • Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Harvest the resulting single crystals for X-ray diffraction analysis.

The rationale behind using a mixed solvent system is to carefully control the supersaturation of the solution. The good solvent ensures complete dissolution, while the slow evaporation of the more volatile poor solvent gradually increases the concentration of the solute, promoting the formation of well-ordered crystals rather than amorphous precipitate.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start This compound reagents Acyl Chloride (Acetate or Benzoate) Triethylamine, Dichloromethane start->reagents Esterification ester Crude Ester Derivative reagents->ester purification Column Chromatography ester->purification pure_ester Pure Ester Derivative purification->pure_ester dissolution Dissolution in Good/Poor Solvent Mix pure_ester->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure 3D Crystal Structure xray->structure

Figure 1. Workflow from Synthesis to Crystal Structure Analysis.

Comparative Crystallographic Analysis

While specific crystallographic data for novel derivatives requires deposition in crystallographic databases, we can make informed comparisons based on established principles and data from structurally related compounds. The introduction of the acetate and benzoate groups is expected to significantly influence the crystal packing and intermolecular interactions compared to the parent alcohol.

Parameter(S)-(5,5-dimethyltetrahydrofuran-2-yl)methyl acetate (Hypothetical)(S)-(5,5-dimethyltetrahydrofuran-2-yl)methyl benzoate (Hypothetical)
Crystal System Monoclinic or OrthorhombicMonoclinic or Orthorhombic
Space Group Chiral (e.g., P2₁)Chiral (e.g., P2₁)
Key Intermolecular Interactions C-H···O hydrogen bonds, dipole-dipole interactionsC-H···O hydrogen bonds, π-π stacking (from benzoate ring)
Dominant Packing Motif Likely herringbone or layered structuresPotential for more complex packing due to aromatic interactions
Conformation of Tetrahydrofuran Ring Envelope or Twist conformationEnvelope or Twist conformation, potentially influenced by crystal packing forces

Causality Behind Structural Differences:

The primary driver of differences in the crystal structures of the acetate and benzoate derivatives will be the nature of the ester group.

  • Acetate Derivative: The smaller, more flexible acetate group will likely lead to a crystal packing dominated by weaker C-H···O hydrogen bonds and dipole-dipole interactions involving the carbonyl group. The overall packing arrangement is expected to be relatively simple.

  • Benzoate Derivative: The larger, rigid, and aromatic benzoate group introduces the possibility of π-π stacking interactions between adjacent molecules. These stronger, directional interactions can lead to more complex and often more densely packed crystal structures. The presence of the aromatic ring provides a significant energetic contribution to the lattice energy, influencing the overall crystal packing motif.

The conformation of the tetrahydrofuran ring in both derivatives is expected to be in a low-energy envelope or twist form. However, the specific conformation adopted in the solid state can be influenced by the steric demands of the ester group and the nature of the intermolecular interactions within the crystal lattice.

G cluster_acetate Acetate Derivative cluster_benzoate Benzoate Derivative interactions_a C-H···O Hydrogen Bonds Dipole-Dipole Interactions packing_a Simpler Packing (e.g., Herringbone) interactions_a->packing_a interactions_b C-H···O Hydrogen Bonds π-π Stacking packing_b More Complex Packing interactions_b->packing_b

Figure 2. Comparison of Driving Forces in Crystal Packing.

Conclusion and Future Directions

The derivatization of this compound into its acetate and benzoate esters provides a valuable platform for studying the influence of substituents on solid-state properties. While detailed crystallographic data for these specific compounds is not yet widely available in public databases, the principles of crystal engineering allow for a predictive comparison. The introduction of an aromatic group in the benzoate ester is anticipated to lead to a more intricate and potentially more stable crystal lattice due to the possibility of π-π stacking interactions.

For drug development professionals, understanding these solid-state behaviors is crucial. Different crystal packing arrangements can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, including solubility and bioavailability. Therefore, a thorough crystallographic investigation of key derivatives is an essential step in the preclinical development of any new chemical entity. Future work should focus on the synthesis and crystallization of a wider range of derivatives of this compound and the public deposition of their crystallographic data to build a comprehensive library for structure-property relationship studies.

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A Comparative Guide to Catalytic Synthesis of Substituted Tetrahydrofurans: Strategies and Performance

Author: BenchChem Technical Support Team. Date: February 2026

Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Their prevalence underscores the critical importance of efficient and stereoselective synthetic methodologies for accessing these valuable scaffolds. This guide provides a comparative analysis of prominent catalytic strategies for the synthesis of substituted THFs, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.

The Landscape of Catalytic THF Synthesis: An Overview

The construction of the tetrahydrofuran ring can be broadly categorized into several key catalytic approaches, each with its own set of advantages and limitations. The choice of catalyst is paramount, dictating the reaction's efficiency, stereochemical outcome, and substrate scope. This guide will delve into a comparative study of the following major catalytic systems:

  • Lewis Acid Catalysis: Employing the electrophilic activation of substrates to promote cyclization reactions.

  • Transition Metal Catalysis: Leveraging the diverse reactivity of metals like palladium, rhodium, and copper to forge C-C and C-O bonds.

  • Organocatalysis: Utilizing small organic molecules to catalyze asymmetric transformations, offering a metal-free alternative.

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes for kinetic resolutions and asymmetric syntheses.

Lewis Acid Catalyzed Cyclizations: A Powerful Tool for Diastereoselective Synthesis

Lewis acids are instrumental in a variety of THF syntheses, primarily through the activation of carbonyls, epoxides, and alkenes towards nucleophilic attack. These reactions often proceed with high diastereoselectivity, governed by the steric and electronic properties of the substrates and the Lewis acid.

A common strategy involves the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes.[1] The Lewis acid, such as ((t)Bu-pybox)MgI₂, activates the aldehyde, facilitating a dynamic kinetic asymmetric transformation of racemic cyclopropanes to yield enantioenriched THFs as single diastereomers.[1]

Another powerful Lewis acid-mediated approach is the stereoselective synthesis of trisubstituted THFs from bis(silyloxy)dienes and aldehydes. This domino reaction constructs three new σ-bonds and three stereogenic centers in a single step with excellent stereocontrol.[2]

Mechanistic Insights into Lewis Acid Catalysis

The catalytic cycle in Lewis acid-promoted THF synthesis typically involves the coordination of the Lewis acid to an oxygen-containing functional group (e.g., an aldehyde or epoxide), which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from a tethered hydroxyl group or another nucleophile, leading to ring closure. The stereochemical outcome is often dictated by the formation of the most stable cyclic transition state.

Lewis_Acid_Mechanism cluster_0 Catalytic Cycle A Lewis Acid (LA) C LA-Substrate Complex A->C Coordination B Substrate (e.g., Aldehyde) B->C D Intramolecular Nucleophilic Attack C->D Activation E Cyclized Intermediate D->E Ring Closure F Product (Tetrahydrofuran) E->F Protonolysis/Release G Regenerated LA E->G Release of LA G->A

Figure 1: Generalized mechanism for Lewis acid-catalyzed tetrahydrofuran synthesis.

Performance Comparison of Selected Lewis Acid Catalysts
Catalyst SystemSubstrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
((t)Bu-pybox)MgI₂Donor-acceptor cyclopropanes & aldehydes48-92Single diastereomerup to 97:3 er[1]
SnCl₄α-diazoesters & β-benzyloxy aldehydes7510:1N/A[3]
TiCl₄1,3-bis(trimethylsiloxy)-1,3-butadiene & epoxides70HighN/A[3]
BF₃·OEt₂γ-(dimethylphenylsilyl)allylboronate & aldehydes78>20:1N/A[3]

Transition Metal Catalysis: Versatility in Bond Formation

Transition metal catalysts, particularly those based on palladium, have proven to be exceptionally versatile in the synthesis of substituted tetrahydrofurans. These methods often involve the formation of both a C-C and a C-O bond in a single transformation, offering high levels of stereocontrol.

A notable example is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides.[4] This method allows for the stereoselective synthesis of a wide range of substituted THFs with diastereoselectivities of up to >20:1.[4] The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[4]

Mechanistic Insights into Palladium-Catalyzed Carboetherification

The catalytic cycle typically begins with the oxidative addition of an aryl bromide to a Pd(0) complex. Subsequent reaction with the alcohol of the γ-hydroxy alkene forms a palladium alkoxide intermediate. The key step is the intramolecular migratory insertion of the alkene into the Pd-O or Pd-C bond, followed by reductive elimination to afford the tetrahydrofuran product and regenerate the Pd(0) catalyst.

Palladium_Catalysis_Workflow cluster_workflow Palladium-Catalyzed Carboetherification start Start | γ-Hydroxy Alkene + Aryl Bromide oxidative_addition Oxidative Addition Formation of Ar-Pd(II)-Br start->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition alkoxide_formation Alkoxide Formation Displacement of Br oxidative_addition->alkoxide_formation migratory_insertion Intramolecular Migratory Insertion C-O or C-C Bond Formation alkoxide_formation->migratory_insertion reductive_elimination Reductive Elimination Product Release migratory_insertion->reductive_elimination reductive_elimination->pd_catalyst Regeneration of Pd(0) product Substituted Tetrahydrofuran reductive_elimination->product

Figure 2: Experimental workflow for Palladium-catalyzed carboetherification.

Performance of Selected Transition Metal Catalysts
Catalyst SystemReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Pd(dppe)Three-component reaction6085:15N/A[3]
Pd₂(dba)₃ / P(o-tol)₃Carboetherification of internal alkenesGood yieldsHigh for cyclic alkenesN/A[5]
Cu(I)-XantphosIntramolecular hydroalkoxylationModerateModerate enantioselectivity with chiral ligandModerate[4]
Ni/DI-BIDIMEAsymmetric reductive cyclizationup to 99>99:1 E/Z>99:1 er[6]

Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of substituted tetrahydrofurans, avoiding the use of potentially toxic and expensive metals. Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze these transformations with high stereocontrol.

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis.[7] This process involves a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, affording the products in high enantio- and diasteroselectivities.[7] Another environmentally friendly protocol utilizes 2,2,2-trifluoroacetophenone-mediated oxidation with H₂O₂ as a green oxidant to produce substituted THFs in high yields.[8]

Mechanistic Principles of Organocatalysis

In the case of aminocatalysis, the organocatalyst typically activates the substrate by forming a transient iminium or enamine ion. This activation facilitates a stereocontrolled reaction, with the chirality of the catalyst directing the approach of the reactants. The catalyst is then regenerated in the final step of the catalytic cycle.

Biocatalysis: Harnessing Nature's Selectivity

Biocatalysis offers an unparalleled level of selectivity for the synthesis of chiral tetrahydrofurans. Enzymes, such as halohydrin dehalogenases, can be employed for the kinetic resolution of racemic starting materials, providing access to highly enantioenriched products.

A recently developed biocatalytic approach utilizes halohydrin dehalogenases for the kinetic resolution of δ-haloalcohols.[9] This method yields chiral δ-haloalcohols and tetrahydrofurans with good isolated yields (up to 50%) and excellent optical purities (up to >99% ee) on a preparative scale.[9]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Alkenes[10]
  • A flame-dried or oven-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon or nitrogen.

  • The tube is charged with Pd₂(dba)₃ (0.005 mmol), P(o-tol)₃ (0.02 mmol), sodium tert-butoxide (1.0 mmol), and the aryl bromide (1.0 mmol).

  • The γ-hydroxy alkene (1.2 mmol) and toluene (2.0 mL) are added via syringe.

  • The reaction mixture is stirred at the specified temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Preparation of Palladous Oxide Catalyst for Hydrogenation of Furan[11]
  • In a 350-cc casserole, dissolve 2.2 g of palladium metal in a small amount of aqua regia.

  • Add 55 g of c.p. sodium nitrate and enough distilled water to form a thick paste.

  • Mix thoroughly and gently heat to evaporate the water.

  • Increase the heat until the mixture melts (about 270–280 °C) and continue heating cautiously, stirring as oxides of nitrogen evolve and foaming occurs.

  • After the evolution of gases is nearly complete, apply the full flame of a Bunsen burner for about ten minutes.

  • As the mass cools, rotate the casserole to solidify the melt on the sides.

  • Digest the solid with about 200 cc of distilled water until the sodium salts are completely dissolved.

  • Filter the dark brown precipitate of palladous oxide and wash it thoroughly with a 1% sodium nitrate solution. Note: Do not wash with pure water to avoid the formation of a colloid.

  • Dry the palladous oxide in a vacuum desiccator.

Conclusion and Future Outlook

The catalytic synthesis of substituted tetrahydrofurans is a dynamic and continuously evolving field. While significant progress has been made in the development of efficient and selective catalysts, challenges remain, particularly in the synthesis of highly substituted and sterically hindered THF derivatives. Future research will likely focus on the development of more sustainable and economical catalytic systems, including the use of earth-abundant metals and recyclable catalysts. Furthermore, the application of flow chemistry and computational methods will undoubtedly accelerate the discovery and optimization of novel catalytic transformations for the synthesis of these vital heterocyclic compounds.

References

  • Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry.
  • Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 86. doi: 10.15227/orgsyn.003.0086
  • DiRocco, D. A., & Rovis, T. (2020).
  • Wang, Y., et al. (2023). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Cleary, T. P. (1981). U.S. Patent No. 4,261,901. Washington, DC: U.S.
  • Parsons, A. T., & Johnson, J. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122–3123.
  • Pace, V., et al. (2017).
  • Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Journal of the American Chemical Society, 126(6), 1620-1621.
  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. (2014).
  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018).
  • Golder, M. R., et al. (2026). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society.
  • Mu, Y., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11(6), 2174-2181.
  • Hay, M. B., et al. (2009). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes: Scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 74(12), 4434-4443.
  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016). The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates. Retrieved from [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (n.d.).
  • Lewis Acid Catalyzed Stereoselective Synthesis of Trisubstituted Tetrahydrofurans. (2017). Synfacts, 13(05), 0485.
  • Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle C
  • Catalytic production of Tetrahydropyran (THP)
  • Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition. (2021). PubMed.
  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. (2025).
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-Portal.org.
  • Hay, M. B., et al. (2008). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 130(11), 3432–3433.
  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2025).
  • Lanthanide Triflate-Catalyzed Preparation of β,β-Difluorohomopropargyl Alcohols in Aqueous Media. Application to the Synthesis of 4,4-Difluoroisochromans. (n.d.). ACS Figshare.
  • Diastereoselective Formation of Tetrahydrofurans via Pd-AAA: Synthesis of the C13–C29 Subunit of Amphidinolide N. (2012).
  • Davies, H. M. L., & Hansen, T. (1997). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 119(38), 9075–9076.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannul

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Navigating the Uncharted Territory of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol Analogs: A Comparative Guide to Correlating Structure and Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The chiral scaffold, (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where stereochemistry is paramount for therapeutic efficacy.[1] Despite its utility as a synthetic intermediate, the structure-activity relationship (SAR) of its analogs remains a largely unexplored frontier. This guide provides a comprehensive framework for researchers venturing into this space. In the absence of direct comparative studies, we will dissect the core molecule into its key structural components and, by drawing on data from structurally related compounds, we will build a predictive SAR landscape to guide the rational design and evaluation of novel analogs.

Deconstructing the Core Scaffold: A Roadmap for Analog Design

The this compound scaffold can be divided into three key regions for modification: the tetrahydrofuran (THF) ring, the gem-dimethyl group at the C5 position, and the hydroxymethyl side chain at the C2 position. Understanding the potential impact of modifications to each of these regions is crucial for designing new analogs with desired biological activities.

Core Scaffold Core Scaffold Tetrahydrofuran Ring Tetrahydrofuran Ring Core Scaffold->Tetrahydrofuran Ring Modification Site 1 gem-Dimethyl Group (C5) gem-Dimethyl Group (C5) Core Scaffold->gem-Dimethyl Group (C5) Modification Site 2 Hydroxymethyl Side Chain (C2) Hydroxymethyl Side Chain (C2) Core Scaffold->Hydroxymethyl Side Chain (C2) Modification Site 3

Figure 1: Key modification sites of the this compound scaffold.

The Tetrahydrofuran Ring: A Privileged Scaffold in Bioactive Molecules

The tetrahydrofuran ring is a common motif in a vast array of biologically active natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and antiviral to antitumor.[2][3] The oxygen atom in the THF ring can act as a hydrogen bond acceptor, a critical interaction for target binding.

Insights from Structurally Related Compounds:

Studies on bis-tetrahydrofuran-based HIV protease inhibitors have demonstrated the critical role of the THF oxygen in binding to the enzyme's active site. Replacement of the oxygen with a methylene group resulted in a dramatic loss of antiviral activity, highlighting the importance of this hydrogen bonding capability.[4] Furthermore, substitutions on the THF ring itself can significantly modulate potency and selectivity. For instance, the introduction of ether groups at the C4 position of a bis-THF ligand was explored to create new hydrogen-bonding interactions with the protease backbone, with the stereochemistry of the substituent being crucial for activity.

Proposed Exploration for Novel Analogs:

  • Substitution on the THF ring: Introduction of small polar groups (e.g., hydroxyl, methoxy) at the C3 and C4 positions could introduce new hydrogen bonding interactions and influence the molecule's solubility and pharmacokinetic profile.

  • Ring variation: While moving away from the core scaffold, exploring analogs with different ring sizes (e.g., tetrahydropyran) or heteroatoms (e.g., replacing oxygen with sulfur) could lead to novel biological activities.

The Gem-Dimethyl Group at C5: More Than Just a Steric Anchor

The gem-dimethyl group is a recurring motif in many clinically important natural products and their synthetic analogs.[5][6] Its incorporation can offer several advantages:

  • Metabolic Stability: The quaternary carbon can block sites of metabolism, increasing the compound's half-life.

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict the conformation of the molecule, potentially pre-organizing it for optimal binding to a biological target and thus increasing potency.

  • Lipophilicity and Solubility: The methyl groups can increase lipophilicity, which can influence cell permeability and target engagement.

Comparative Data from Dihydro-oxofuran Analogs:

While direct SAR on this compound analogs is lacking, a study on substituted 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofurans revealed potent antibacterial activity. This suggests that the 5,5-dimethyl substitution is compatible with, and potentially contributes to, antimicrobial activity in related five-membered oxygen heterocycles.

Compound ClassKey Structural FeatureObserved ActivityReference
4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofuransgem-dimethyl at C5High in vitro and in vivo antibacterial activity

Table 1: Biological activity of structurally related compounds featuring a gem-dimethyl group.

Proposed Exploration for Novel Analogs:

  • Varying Alkyl Substituents: Replacing the methyl groups with other small alkyl groups (e.g., ethyl) or forming a spirocycle (e.g., cyclopropyl) at the C5 position could fine-tune the steric and electronic properties of the molecule.

  • Bioisosteric Replacement: Replacing one or both methyl groups with bioisosteres such as fluorine atoms could modulate the compound's metabolic stability and electronic properties.

The (S)-Stereochemistry and the Hydroxymethyl Side Chain at C2: The Key to Chirality and Functionality

The (S)-stereochemistry at the C2 position is a defining feature of the parent molecule, and it is well-established that stereochemistry plays a pivotal role in the biological activity of chiral compounds.[7] The hydroxymethyl side chain provides a crucial point for further functionalization and potential interaction with biological targets.

Insights from General Principles and Related Molecules:

The hydroxyl group can act as both a hydrogen bond donor and acceptor. Modifications to this group can profoundly impact a molecule's biological activity. For example, in many drug discovery campaigns, the conversion of a primary alcohol to an ether, ester, or amine can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Proposed Exploration for Novel Analogs:

  • Esterification and Etherification: Converting the primary alcohol to a series of esters and ethers with varying chain lengths and functionalities can modulate lipophilicity and introduce new interactions with target proteins.

  • Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid would introduce different functional groups with distinct chemical properties and potential biological activities.

  • Replacement with other functional groups: Replacing the hydroxyl group with an amine, thiol, or a small heterocyclic ring could lead to the discovery of analogs with entirely new biological profiles.

Experimental Workflow for the Evaluation of Novel Analogs

A systematic approach to the synthesis and biological evaluation of new analogs is essential for establishing a robust SAR. The following workflow outlines a logical progression from synthesis to comprehensive biological testing.

cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 In-depth Evaluation Analog_Design Analog Design Based on SAR Hypotheses Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Antibacterial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Dose_Response->Mechanism_of_Action SAR_Analysis Structure-Activity Relationship Analysis Mechanism_of_Action->SAR_Analysis SAR_Analysis->Analog_Design

Figure 2: A proposed workflow for the design, synthesis, and evaluation of novel analogs.

Detailed Experimental Protocols

The following are standard protocols for key biological assays relevant to the initial screening of novel analogs of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture bacteria overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Perform a serial two-fold dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plate. b. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. Incubate the plates at 37°C for 18-24 hours.[10]

  • Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compounds for 24-72 hours. b. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization and Absorbance Measurement: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.[4][16][17][18]

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds

  • 96-well plates

  • Microplate reader (for colorimetric, fluorometric, or luminescent detection)

Procedure:

  • Assay Setup: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. b. Include a control with no inhibitor (100% enzyme activity) and a control with a known inhibitor (positive control). c. Pre-incubate the enzyme with the test compounds for a defined period to allow for binding.

  • Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection of Enzyme Activity: a. Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader. The detection method will be specific to the assay (e.g., absorbance for a colorimetric assay).

  • Data Analysis: a. Calculate the initial reaction rates for each compound concentration. b. Determine the percentage of inhibition relative to the no-inhibitor control. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

While the direct exploration of this compound analogs is in its infancy, a wealth of information from structurally related compounds provides a solid foundation for initiating a systematic investigation. By focusing on the key structural motifs—the tetrahydrofuran ring, the gem-dimethyl group, and the hydroxymethyl side chain—researchers can rationally design and synthesize novel analogs. The provided experimental workflows and protocols offer a standardized approach to evaluating their biological activities, paving the way for the discovery of new bioactive molecules and a deeper understanding of the structure-activity relationships within this promising chemical space.

References

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  • This compound - MySkinRecipes. Available from: [Link]

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  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. Available from: [Link]

  • CN113666891B - Preparation method of 2, 5-tetrahydrofuran dimethanol - Google Patents.
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  • (PDF) FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY - ResearchGate. Available from: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. Available from: [Link]

  • The antibacterial activity of substituted 4-(hydroxymethyl)-5,5-dimethyl- 2,5-dihydro-2-oxofurans - Der Pharma Chemica. Available from: [Link]

  • MTT (Assay protocol) - Protocols.io. Available from: [Link]

  • Biologically active compounds containing 2-substituted tetrahydrofuran... - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available from: [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. Available from: [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available from: [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC. Available from: [Link]

  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate. Available from: [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol (CAS No. 36326-34-8). As a key chiral intermediate in the pharmaceutical and fine chemical industries, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment: Know Your Chemical

This compound is a substituted tetrahydrofuran, a class of cyclic ethers.[3] Understanding its specific hazards, as well as those characteristic of its chemical family, is the foundation of safe disposal. The primary risks associated with this compound are its combustibility, potential for serious eye irritation, and the inherent danger of peroxide formation common to ethers.[4][5][6]

A thorough risk assessment must be conducted before any handling or disposal activity.[7] This involves not just recognizing the hazards of the chemical itself, but also evaluating the risks within the specific laboratory context.

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
CAS Number 36326-34-8[1][3][4]
Molecular Formula C₇H₁₄O₂[1][4]
Molecular Weight 130.18 g/mol [1][4]
Physical State Liquid (Assumed based on related compounds)
Signal Word Warning[4]
Hazard Statements H227: Combustible liquidH302: Harmful if swallowedH313: May be harmful in contact with skinH319: Causes serious eye irritation[4]
Primary Hazards Flammability, Eye Irritation, Peroxide Formation[4][5][8]
Storage Conditions Store at 2-8°C, sealed and dry.[1][4] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Store in a dark, air-impermeable container to prevent peroxide formation.[6]
Incompatible Materials Strong oxidizing agents, strong acids.[5][11]

Causality of Hazards:

  • Peroxide Formation: Like its parent compound, tetrahydrofuran (THF), this chemical can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[5][8][12] This is a critical consideration for both storage and disposal, as aged containers pose a significant explosion risk. Do not attempt to open a container if crystalline deposits are observed around the cap.[8][13]

  • Combustibility: With a "Combustible liquid" classification, its vapors can form flammable mixtures with air.[4][6] Vapors may be heavier than air and can travel to an ignition source and flash back.[14] Therefore, all sources of ignition must be rigorously controlled during handling and disposal.[9][14]

Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins with waste generation and ends with collection by certified professionals. It is illegal and unsafe to dispose of this chemical by pouring it down the drain or discarding it as regular trash.[13][15][16] Evaporation is not an acceptable method of disposal.[17][18]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the potential chemical exposure.

  • Hand Protection: Wear solvent-resistant gloves.[14] Nitrile gloves offer splash resistance but may have a limited breakthrough time; change them immediately upon contamination.[7][12] For more extensive handling, consider thicker, reusable gloves like Butyl rubber or Viton.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[12]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[12]

  • Respiratory Protection: All handling of the waste should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[7][12]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process for waste handlers.[19][20]

  • Designate a Waste Stream: This chemical should be collected as a flammable organic liquid waste .

  • Select a Compatible Container:

    • Use a container made of a material compatible with the chemical. The original product container is often the best choice.[17] If unavailable, use a clean, dedicated container intended for flammable organic waste.

    • The container must be in good condition, with no leaks, and have a tightly sealing cap.[17][19]

  • Collect the Waste:

    • Perform all transfers inside a chemical fume hood.[7]

    • Carefully pour the waste this compound into the designated waste container using a funnel to prevent spills.[16]

    • Do NOT mix this waste with other waste streams, especially strong acids, bases, or oxidizers.[19][20] Mixing incompatible chemicals can lead to violent reactions.

    • Do not overfill the container; leave at least 10-15% of headspace to allow for vapor expansion.[19]

Step 3: Labeling and Temporary Storage

Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.

  • Label Immediately: As soon as the first drop of waste is added, label the container.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • The associated hazards (e.g., Flammable, Irritant )

    • The date accumulation started.[18]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8][17]

    • Store the container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel.[20]

    • Store the waste container in a secondary containment tray to contain any potential leaks.[20]

    • Store in a cool, dry, well-ventilated area away from heat and direct sunlight, preferably in a flammable liquid storage cabinet.[5][6]

Step 4: Arranging for Disposal

Laboratory personnel are responsible for managing waste until it is collected by trained professionals.[21]

  • Contact EHS: Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (e.g., 6 months), arrange for pickup.[18]

  • Follow Institutional Procedures: Submit a chemical disposal request through your institution's Environmental Health and Safety (EHS) or equivalent department.[17][21] Do not attempt to transport the waste yourself.[17]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and ultimately dispose of the chemical, likely through high-temperature incineration.[10][16]

Emergency Procedures for Spills

In the event of a spill, a quick and correct response is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5][14]

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[9][14]

  • Assess the Spill:

    • For a small spill (<1 L) that you are trained to handle:

      • Ensure proper ventilation and wear appropriate PPE.[5][13]

      • Contain the spill to a small area.[13]

      • Cover the spill with an inert absorbent material like activated charcoal adsorbent, sand, or a commercial sorbent.[9][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

      • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9][13]

    • For a large spill (>1 L) or if you are unsure:

      • Evacuate the area immediately.

      • Contact your institution's EHS emergency line.[5][13]

Visualizing the Disposal Protocol

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Waste Generated risk_assessment Conduct Risk Assessment (Peroxide? Flammable?) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe container Select Compatible, Leak-Proof Waste Container ppe->container transfer Transfer Waste (Use Funnel, No Mixing) container->transfer seal Securely Seal Container (Leave Headspace) transfer->seal labeling Label Container: 'Hazardous Waste', Name, Hazards, Date seal->labeling storage Store in Secondary Containment in Flammable Cabinet labeling->storage request Submit Pickup Request to EHS/Waste Management storage->request pickup Waste Collected by Authorized Personnel request->pickup end Proper Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for handling and disposing of this compound.

References

  • New Jersey Department of Health. (n.d.). TETRAHYDROFURAN HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

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Retrosynthesis Analysis

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(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol
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(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol

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